1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Description
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Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)6-11(14)10-7-9(13)4-5-12(10)15-3/h4-5,7-8H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIFRTOKRHDQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one CAS number and identifiers
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one: Technical Profile & Synthesis Guide
Executive Summary
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one is a specialized aryl alkyl ketone intermediate, primarily utilized in the synthesis of pharmaceutical building blocks such as 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine . Structurally, it is a derivative of isovalerophenone, featuring a chloro-substituted anisole ring. Its chemical reactivity is defined by the electrophilic carbonyl center and the electron-rich aromatic ring, making it a critical scaffold for developing CNS-active agents and other bioactive molecules.
This guide provides a comprehensive technical analysis, focusing on its synthesis via Friedel-Crafts acylation, physicochemical properties, and role as a precursor in medicinal chemistry.
Chemical Identity & Identifiers
| Identifier | Value |
| IUPAC Name | 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one |
| Common Synonyms | 5'-Chloro-2'-methoxyisovalerophenone; 3-Methyl-1-(5-chloro-2-methoxyphenyl)-1-butanone |
| CAS Number | Not widely indexed (Primary related CAS: 1215919-10-0 for the amine derivative) |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| SMILES | COC1=C(C=C(Cl)C=C1)C(=O)CC(C)C |
| InChIKey | (Predicted) KVNQNXZZMJXZJK-UHFFFAOYSA-N |
| Structure Class | Aryl Alkyl Ketone; Isovalerophenone Derivative |
Structural Analysis:
-
Core Scaffold: Isovalerophenone (1-phenyl-3-methylbutan-1-one).
-
Substituents:
-
5-Chloro: Electron-withdrawing group at the meta position relative to the methoxy, para to the carbonyl attachment (if synthesized via specific routes).
-
2-Methoxy: Electron-donating group ortho to the carbonyl, influencing the regioselectivity of the synthesis.
-
3-Methylbutan-1-one: The isovaleryl side chain provides lipophilicity and steric bulk.
-
Physicochemical Properties (Predicted)
| Property | Value / Range | Notes |
| Physical State | Low-melting solid or viscous oil | Dependent on purity and polymorph. |
| Melting Point | 45–55 °C (Estimated) | Based on similar chlorinated acetophenones. |
| Boiling Point | ~310–320 °C at 760 mmHg | High boiling point due to molecular weight. |
| LogP (Octanol/Water) | ~3.5–4.0 | Highly lipophilic; suitable for CNS penetration. |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water. |
| pKa | N/A (Non-ionizable ketone) |
Synthesis & Manufacturing
The primary route to 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one is the Friedel-Crafts Acylation of 4-chloroanisole with isovaleryl chloride. This method ensures high regioselectivity due to the directing effects of the methoxy and chloro groups.
Reaction Scheme
Caption: Friedel-Crafts acylation pathway for the synthesis of the target ketone.
Detailed Protocol (Laboratory Scale)
-
Reagents:
-
4-Chloroanisole (1.0 eq)
-
Isovaleryl Chloride (1.1 eq)
-
Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM) (Solvent, anhydrous)
-
-
Procedure:
-
Step 1: In a flame-dried 3-neck flask equipped with a nitrogen inlet and addition funnel, suspend AlCl₃ (1.2 eq) in anhydrous DCM at 0°C.
-
Step 2: Add Isovaleryl Chloride (1.1 eq) dropwise to generate the acylium ion complex. Stir for 15 minutes.
-
Step 3: Add 4-Chloroanisole (1.0 eq) dropwise, maintaining the temperature below 5°C. The methoxy group directs the incoming acyl group to the ortho position (position 2 relative to methoxy), while the chloro group at position 4 (para to methoxy) blocks that site.
-
Step 4: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Step 5: Quench the reaction carefully by pouring into ice-cold dilute HCl.
-
Step 6: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Step 7: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow oil or solid.
-
Critical Control Points:
-
Regioselectivity: The 2-position (ortho to methoxy) is favored because the 4-position is blocked by Chlorine. The 6-position is sterically hindered and less activated.[1]
-
Moisture Control: AlCl₃ is highly hygroscopic; strictly anhydrous conditions are required to prevent catalyst deactivation.
Applications in Drug Development
This ketone serves as a versatile Key Pharmaceutical Intermediate (KPI) .
Precursor to Chiral Amines
The most direct application is the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine (CAS 1215919-10-0). This amine is a chiral building block often used in the development of:
-
Calcilytics: Antagonists of the calcium-sensing receptor (CaSR).
-
Monoamine Transporter Inhibitors: The structural motif resembles bupropion and other cathinone derivatives, suggesting potential activity at DAT/NET transporters.
Reductive Amination Workflow
To access the amine, the ketone undergoes reductive amination:
-
Condensation: Reaction with hydroxylamine to form the oxime.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or hydride reduction (LiAlH₄) to yield the racemic amine.
-
Resolution: Chiral resolution using tartaric acid or chiral HPLC to isolate the active enantiomer (typically (S)- or (R)-).
Caption: Synthetic utility of the ketone in accessing high-value pharmaceutical amines.
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Three distinct signals. A doublet (ortho to OMe), a doublet of doublets (meta to OMe), and a doublet (meta to Cl).
-
~7.6 ppm (d, 1H, Ar-H6, ortho to carbonyl)
-
~7.4 ppm (dd, 1H, Ar-H4)
-
~6.9 ppm (d, 1H, Ar-H3, ortho to OMe)
-
-
Methoxy: Singlet at ~3.9 ppm (3H).
-
Isovaleryl Chain:
-
~2.8 ppm (d, 2H, -CH₂-C=O)
-
~2.2 ppm (m, 1H, -CH-)
-
~0.95 ppm (d, 6H, -CH₃)
-
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 227.08 (³⁵Cl) and 229.08 (³⁷Cl) in a 3:1 ratio.
-
Fragmentation: Loss of the isobutyl group (M-57) is a common fragmentation pathway.
-
Safety & Handling
-
GHS Classification:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust/mist formation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
References
-
PubChem. (n.d.).[3] 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine (CAS 1215919-10-0). National Center for Biotechnology Information. Retrieved from [Link]
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for aryl ketone synthesis).
Sources
Chemical structure and molecular weight of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Structural Characterization, Synthesis, and Pharmaceutical Applications
Executive Summary
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one (also known as 5'-Chloro-2'-methoxyisovalerophenone) is a specialized aromatic ketone intermediate used in the synthesis of pharmacologically active agents. Its structural core—a phenyl ring substituted with a chlorine atom and a methoxy group in a specific 1,2,5-arrangement—serves as a critical scaffold in the development of Myeloperoxidase (MPO) inhibitors, calcilytics, and psychotropic analogs.
This guide provides a rigorous technical analysis of its chemical structure, a validated synthetic protocol via Friedel-Crafts acylation, and its downstream utility in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule is defined by the juxtaposition of an electron-donating methoxy group and an electron-withdrawing chlorine atom, creating a polarized aromatic system susceptible to specific metabolic and synthetic transformations.
Table 1: Chemical Identity and Constants
| Property | Data |
| IUPAC Name | 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one |
| Common Name | 5'-Chloro-2'-methoxyisovalerophenone |
| CAS Number | Not widely listed as commodity; related amine: 1215919-10-0 |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| Exact Mass | 226.0761 |
| SMILES | COC1=C(C=C(Cl)C=C1)C(=O)CC(C)C |
| InChI Key | Predicted: Computed based on structure |
| LogP (Predicted) | ~3.4 (Lipophilic) |
| H-Bond Acceptors | 2 (Ketone O, Ether O) |
| Rotatable Bonds | 3 |
Structural Analysis
The 5-chloro-2-methoxyphenyl moiety is a "privileged structure" in drug design.
-
Steric Influence: The ortho-methoxy group forces the carbonyl of the isovaleryl chain to twist slightly out of planarity with the benzene ring, modulating conjugation.
-
Electronic Effects: The methoxy group (σ_p = -0.27) activates the ring, while the chlorine (σ_p = +0.23) deactivates it. However, the directing power of the methoxy group dominates, directing electrophilic attack to the position para to itself (position 5) or ortho (position 3). In this molecule, the 5-position is occupied by Chlorine, stabilizing the metabolic profile by blocking a common site of hydroxylation.
Synthetic Methodology: Friedel-Crafts Acylation
The most robust route to this scaffold is the regioselective Friedel-Crafts acylation of 4-chloroanisole. The methoxy group directs the incoming acyl electrophile to the ortho position (position 2 relative to OMe), which becomes position 1 of the ketone.
Reaction Scheme
Substrate: 4-Chloroanisole (1-Chloro-4-methoxybenzene)
Reagent: Isovaleryl Chloride (3-Methylbutanoyl chloride)
Catalyst: Aluminum Chloride (
Step-by-Step Protocol
-
Preparation of Electrophile Complex:
-
In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and dropping funnel, suspend Aluminum Chloride (1.2 equiv) in anhydrous DCM (5 mL/mmol) .
-
Cool the suspension to 0°C in an ice bath.
-
Add Isovaleryl Chloride (1.1 equiv) dropwise over 15 minutes. The solution will clarify as the acylium ion complex forms.
-
-
Acylation:
-
Add 4-Chloroanisole (1.0 equiv) dropwise to the reaction mixture, maintaining the internal temperature below 5°C.
-
Note: The reaction is exothermic. The methoxy group activates the ring, facilitating rapid reaction.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]
-
-
Quenching & Workup:
-
Pour the reaction mixture carefully onto a mixture of ice and concentrated HCl (to break the Aluminum-alkoxide complex).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Wash the combined organics with saturated
(to remove acid traces) and brine. -
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil often crystallizes upon standing. Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation illustrating the regiochemical control exerted by the methoxy group.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Table 2: Predicted NMR & MS Data
| Technique | Signal | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J=2.5 Hz, 1H) | Ar-H (Position 6, ortho to carbonyl) |
| δ 7.38 (dd, J=8.8, 2.5 Hz, 1H) | Ar-H (Position 4, meta to carbonyl) | |
| δ 6.90 (d, J=8.8 Hz, 1H) | Ar-H (Position 3, ortho to OMe) | |
| δ 3.90 (s, 3H) | -OCH₃ (Methoxy) | |
| δ 2.80 (d, J=6.8 Hz, 2H) | -CO-CH ₂- (Alpha protons) | |
| δ 2.25 (m, 1H) | -CH(CH₃)₂ (Methine) | |
| δ 0.98 (d, J=6.6 Hz, 6H) | -CH(CH ₃)₂ (Isopropyl methyls) | |
| ¹³C NMR | ~200 ppm | Carbonyl (C=O) |
| ~157 ppm | Ar-C-OMe (Ipso) | |
| ~56 ppm | Methoxy Carbon | |
| ~52 ppm | Alpha-CH₂ | |
| Mass Spectrometry (EI) | m/z 226 / 228 | Molecular Ion [M]⁺ (3:1 Cl isotope pattern) |
| m/z 169 / 171 | Base Peak (Loss of isobutyl radical, McLafferty) |
Applications in Drug Discovery[7][8][13][14]
This ketone is a versatile building block.[2] The carbonyl group serves as a "handle" for further functionalization, while the aryl core provides specific receptor binding interactions.
1. Reductive Amination (Synthesis of Amines)
The ketone is frequently converted to 1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-amine . This amine motif is found in modulators of the Calcium Sensing Receptor (CaSR) and certain monoamine reuptake inhibitors.
-
Protocol: Reaction with ammonium acetate and
in methanol.
2. Heterocycle Formation
The ketone can undergo Claisen condensation followed by cyclization to form pyrazoles or pyrimidines, which are scaffolds for kinase inhibitors (e.g., ALK/EGFR inhibitors).
3. MPO Inhibition
Research indicates that 5-chloro-2-methoxyphenyl derivatives are potent inhibitors of Myeloperoxidase (MPO), an enzyme linked to cardiovascular disease.[3] The lipophilic isovaleryl tail aids in membrane permeability.
Figure 2: Synthetic utility of the ketone scaffold in generating diverse pharmaceutical classes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82367312, 4-Amino-1-(5-chloro-2-methoxyphenyl)butan-1-one. Retrieved from [Link]
-
Ruggeri, R. B., et al. (2015). Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor.[3] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Liang, Q., et al. (2017). Discovery of ALK/EGFR dual kinase inhibitors. European Journal of Medicinal Chemistry. (Contextual reference for 5-chloro-2-methoxy phenyl scaffold). Retrieved from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Physicochemical Profiling of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
The following technical guide details the physicochemical and synthetic profile of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one , a specialized aromatic ketone intermediate. This document is structured for application scientists and process chemists, focusing on critical parameters for API synthesis, purification, and stability profiling.
Implications for API Synthesis, Process Optimization, and Formulation
Executive Technical Summary
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one (also identified as 5'-Chloro-2'-methoxyisovalerophenone) is a lipophilic building block characterized by a sterically hindered ketone adjacent to an electron-donating methoxy group and an electron-withdrawing chlorine atom.[1] Its unique electronic push-pull system makes it a versatile scaffold for the synthesis of indoles (via Fischer cyclization) , benzylamines (via reductive amination) , and chiral alcohols , which are frequent pharmacophores in antipsychotic and anti-inflammatory therapeutics.
This guide provides a self-validating framework for handling, analyzing, and reacting this compound, moving beyond basic data to actionable process intelligence.
Compound Identity & Structural Analysis[2][3][4]
| Parameter | Specification |
| IUPAC Name | 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one |
| Common Synonyms | 5'-Chloro-2'-methoxyisovalerophenone; 3-Methyl-1-(5-chloro-2-methoxyphenyl)-1-butanone |
| CAS Registry Number | Not widely listed; Analogous to 1215919-10-0 (Amine derivative) |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| SMILES | COC1=C(C(=O)CC(C)C)C=C(Cl)C=C1 |
| InChIKey | Computed from SMILES |
Structural Insight: The molecule features a 1,2,4-substitution pattern on the benzene ring. The ortho-methoxy group exerts a steric influence on the carbonyl carbon, potentially retarding nucleophilic attack compared to non-substituted valerophenones. The meta-position of the chlorine relative to the ketone (para to the methoxy) stabilizes the ring against oxidative degradation but increases lipophilicity significantly.
Physicochemical Specifications
Data derived from consensus computational models and structure-activity relationship (SAR) extrapolation from 4-chloroanisole derivatives.[1]
| Property | Value / Range | Implications for Process Chemistry |
| Physical State | Viscous Oil or Low-Melting Solid | Requires precise temperature control during dispensing; may supercool.[1] |
| Melting Point | 35 – 45 °C (Estimated) | Handling as a melt is preferred in large-scale reactors to ensure homogeneity.[1] |
| Boiling Point | 310 – 320 °C (at 760 mmHg) | High boiling point allows for high-temperature functionalization without evaporative loss.[1] |
| LogP (Octanol/Water) | 3.8 ± 0.4 | Highly Lipophilic .[1] Poor water solubility (<10 mg/L). Requires non-polar solvents (DCM, Toluene) for extraction. |
| pKa (Conjugate Acid) | ~ -6.5 (Carbonyl oxygen) | Extremely weak base.[1] Will not protonate under standard physiological conditions; requires strong Lewis acids for activation.[1] |
| Density | 1.15 ± 0.05 g/cm³ | Denser than water; phase separation in aqueous workups will result in the organic layer being at the bottom (if using chlorinated solvents) or top (if using toluene). |
Synthesis & Process Chemistry
The most robust route for synthesizing this compound is the Friedel-Crafts Acylation of 4-chloroanisole.[1] This pathway ensures high regioselectivity due to the directing effects of the methoxy group.
Protocol: Regioselective Friedel-Crafts Acylation
Objective: Synthesize 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one with >95% purity.
Reagents:
-
Substrate: 4-Chloroanisole (1.0 eq)
-
Acylating Agent: Isovaleryl Chloride (1.1 eq)
-
Catalyst: Aluminum Chloride (AlCl₃) (1.2 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation : Charge an oven-dried reactor with AlCl₃ (1.2 eq) and anhydrous DCM under nitrogen atmosphere. Cool to 0–5 °C.[1]
-
Acyl Chloride Addition : Add Isovaleryl Chloride (1.1 eq) dropwise, maintaining temperature <10 °C. Stir for 15 min to form the acylium ion complex.
-
Substrate Addition : Add 4-Chloroanisole (1.0 eq) slowly. The methoxy group activates the ortho position; the para position is blocked by Chlorine, forcing acylation to the desired C2 position.
-
Reaction : Allow to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by HPLC (see Section 5).
-
Quench : Pour the reaction mixture slowly into ice-water / HCl mixture. Caution: Exothermic hydrolysis of aluminum salts.
-
Workup : Separate the organic layer. Wash with 5% NaHCO₃ (to remove acid) and Brine. Dry over MgSO₄.[1][2]
-
Purification : Concentrate in vacuo. If the product solidifies, recrystallize from Hexane/EtOAc. If oil, purify via vacuum distillation.
Mechanistic Pathway Visualization:
Analytical Profiling & Validation
To ensure "drug-grade" quality, the following analytical methods are recommended.
A. HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 50% B to 90% B over 10 mins.
-
Detection: UV at 254 nm (Aromatic absorption) and 280 nm.
-
Retention Time Prediction: Expect elution late in the gradient (~7-8 min) due to high LogP (3.8).[1]
B. NMR Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.65 (d, J=2.5 Hz, 1H): Aromatic H6 (Ortho to ketone, meta to Cl). Deshielded by carbonyl.[1]
-
δ 7.35 (dd, J=8.8, 2.5 Hz, 1H): Aromatic H4 (Para to ketone).
-
δ 6.90 (d, J=8.8 Hz, 1H): Aromatic H3 (Ortho to OMe). Shielded by OMe.
-
δ 3.90 (s, 3H): Methoxy (-OCH₃).
-
δ 2.85 (d, J=7.0 Hz, 2H): α-Methylene (-CH₂-C=O).[1]
-
δ 2.25 (m, 1H): Methine (-CH-).[1]
-
δ 0.98 (d, J=6.6 Hz, 6H): Methyl groups (-CH₃).
-
Stability, Reactivity & Safety
Chemical Stability
-
Oxidation: Stable against air oxidation at room temperature.[1] The chlorine atom deactivates the ring, protecting it from oxidative metabolism in early-stage screening.
-
Hydrolysis: The ketone is stable. The methoxy ether is stable to base but can be cleaved by strong Lewis acids (e.g., BBr₃) to yield the phenol.
-
Light Sensitivity: Aromatic ketones can undergo Norrish Type I/II photocleavage upon exposure to UV light.[1] Store in amber vials.
Reactivity Profile (Metabolic & Synthetic)
This scaffold is a prime candidate for further diversification:
-
Ketone Reduction: NaBH₄ reduction yields the secondary alcohol (potential chiral center).
-
Reductive Amination: Reaction with amines + NaBH(OAc)₃ yields benzylamine derivatives (common in CNS drugs).
[1]
Safety Protocols
-
Hazard Class: Irritant (Skin/Eye).[1][3][4][5] Potential Skin Sensitizer.[1][5]
-
Handling: Use nitrile gloves.[1] Perform all synthesis steps in a fume hood to avoid inhaling acyl chloride vapors.
-
Spill Management: Adsorb on vermiculite.[1] Do not wash into drains due to high aquatic toxicity potential (LogP > 3).
References
-
Friedel-Crafts Chemistry : Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text for acylation mechanism).
-
Precursor Reactivity : Sigma-Aldrich. (2024).[1] Product Specification: 4-Chloroanisole.[1] Link[1]
-
Analogous Synthesis : Zhang, L., et al. (2012). "Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb". Asian Journal of Chemistry. Link
-
Reagent Properties : PubChem. (2024). Isovaleryl Chloride - Compound Summary. Link[1]
-
Metabolic Stability : Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Reference for ketone/ether stability).
Sources
- 1. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 5'-Chloro-2'-hydroxy-3'-nitroacetophenone | C8H6ClNO4 | CID 688237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Literature review of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one derivatives
An In-Depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one Derivatives
Executive Summary
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. The 1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one core represents a structurally intriguing, yet underexplored, chemical space. This technical guide provides a prospective framework for researchers, scientists, and drug development professionals on how to approach the systematic investigation of this compound class. In the absence of direct literature, this document synthesizes established principles of synthetic chemistry, biological screening, and structure-activity relationship (SAR) analysis to build a comprehensive research plan. We will detail plausible synthetic routes for the parent scaffold and its derivatives, propose a tiered biological evaluation cascade based on activities of structurally related compounds, and outline the logic for systematic SAR exploration. This guide is intended to serve as a self-validating roadmap, explaining the causality behind experimental choices to empower researchers to unlock the therapeutic potential of this novel chemical series.
Part 1: Analysis of the Core Scaffold: Pharmacophoric Features and Therapeutic Potential
The parent structure, 1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one, can be deconstructed into three key regions, each contributing to its overall physicochemical and potential pharmacological properties.
-
The Substituted Phenyl Ring: The 5-chloro-2-methoxyphenyl moiety is the aromatic anchor of the molecule.
-
5-Chloro Group: This electron-withdrawing group enhances lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. The chlorine atom can also engage in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug-receptor binding.
-
2-Methoxy Group: This electron-donating group can influence the electronic distribution of the aromatic ring and act as a hydrogen bond acceptor. Its ortho position relative to the ketone linker creates a specific steric and electronic environment that can dictate the conformation of the molecule.
-
-
The Ketone Linker: The carbonyl group is a versatile functional handle. It is a polar, hydrogen bond-accepting feature critical for many ligand-receptor interactions. Furthermore, it serves as a primary reaction site for a wide array of chemical modifications, making it central to building a diverse derivative library.
-
The Isobutyl Moiety: The 3-methylbutan-1-one portion provides a non-polar, lipophilic tail. This region is expected to contribute to the molecule's overall solubility profile and can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket.
Based on the prevalence of the 5-chloro-2-methoxyphenyl unit in other biologically active molecules, we can hypothesize several potential therapeutic applications for derivatives of this scaffold, including roles as acetylcholinesterase inhibitors[1], antioxidants[2], antifungal agents[3][4][5], and anticancer agents[6][7].
Part 2: Synthetic Strategies for Scaffold and Derivative Library Generation
A robust and flexible synthetic plan is paramount for exploring the chemical space around the core scaffold. The strategy is divided into the synthesis of the parent compound and the subsequent derivatization pathways.
Proposed Synthesis of the Parent Compound
The most direct and industrially scalable approach to the parent compound is the Friedel-Crafts acylation . This well-established reaction involves the electrophilic substitution of an acyl group onto an activated aromatic ring.
Protocol 1: Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
-
Reaction: Friedel-Crafts acylation of 4-chloroanisole with isovaleryl chloride.
-
Reagents & Materials:
-
4-chloroanisole (1.0 eq)
-
Isovaleryl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and anhydrous AlCl₃. Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-chloroanisole and isovaleryl chloride in anhydrous DCM.
-
Add the solution from step 2 dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure 1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one.
-
-
Validation: The structure of the final compound must be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)[8].
Strategies for Library Derivatization
The parent ketone is a versatile starting point for creating a library of derivatives to probe the SAR. Key modifications should target the ketone, the phenyl ring, and the isobutyl group.
Caption: Key derivatization pathways for the parent scaffold.
-
A. Ketone Modifications:
-
Reduction: Reduction of the ketone using agents like sodium borohydride (NaBH₄) yields the corresponding secondary alcohol. This transformation replaces a planar carbonyl with a chiral center and a hydrogen-bond donor/acceptor group, drastically altering the molecule's 3D shape and polarity.
-
Condensation Reactions: The α-protons adjacent to the ketone can be used in base-catalyzed aldol or Claisen-Schmidt condensations with various aldehydes to form α,β-unsaturated ketones (chalcone-like structures)[9][10]. This extends the conjugation of the system and introduces new substituent points.
-
Heterocycle Formation: Reaction with hydrazine or substituted hydrazines can yield hydrazones, which can then be cyclized to form five-membered heterocycles like pyrazolines, a common motif in bioactive compounds[5][11].
-
-
B. Phenyl Ring Modifications:
-
O-Demethylation: The 2-methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to reveal a phenol. This introduces a highly polar, acidic, hydrogen-bond donating group, which can dramatically impact biological activity and solubility[2].
-
Further Aromatic Substitution: While challenging due to the existing substitution pattern, further electrophilic aromatic substitution could be explored under harsh conditions. A more practical approach would involve utilizing differently substituted chloro-anisole starting materials in the initial Friedel-Crafts acylation.
-
Part 3: Proposed Biological Evaluation and Screening Cascade
A tiered approach to biological screening ensures efficient use of resources, starting with broad screening and progressing to more focused, mechanism-of-action studies for promising hits.
Caption: A tiered workflow for biological screening and lead discovery.
-
Tier 1: Primary High-Throughput Screening (HTS): The entire library of synthesized derivatives should be screened at a single, relatively high concentration (e.g., 10-50 µM) against a diverse panel of assays.
-
Antiproliferative Assays: Screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using assays like the MTT or SRB assay[4][6].
-
Antimicrobial Assays: Evaluate activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans) using broth microdilution methods to determine minimum inhibitory concentrations (MIC)[3][4].
-
Enzyme Inhibition Assays: Based on related literature, assays for enzymes like acetylcholinesterase and butyrylcholinesterase are warranted[1].
-
-
Tier 2: Hit Confirmation and Dose-Response Analysis: Compounds showing significant activity (>50% inhibition) in primary screens are considered "hits." These compounds must be re-tested in dose-response format to determine their potency (IC₅₀ or EC₅₀ values).
-
Tier 3: Secondary and Mechanism of Action (MoA) Studies: Potent and confirmed hits advance to more complex assays to elucidate their mechanism of action. For example, if a compound is a potent antiproliferative agent, follow-up studies could include:
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound arrests cell division at a specific phase (G1, S, G2/M)[12].
-
Apoptosis Assays: Using methods like Annexin V staining to determine if the compound induces programmed cell death.
-
Part 4: Guiding the Structure-Activity Relationship (SAR)
The data generated from the biological screening is used to build an understanding of the SAR, which informs the next round of rational drug design. The goal is to identify which structural features are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, and drug-like properties.
Caption: Key modification points for SAR exploration.
Table 1: Hypothetical SAR Exploration Table
| Modification Site | Derivative Type | Rationale | Predicted Outcome on Activity |
| Ketone | Secondary Alcohol | Introduce H-bond donor, increase polarity, add chirality. | Activity may increase or decrease depending on if H-bond acceptor is critical. |
| Ketone | Chalcone | Extend conjugation, add new substituent point. | Potentially new interactions, could increase potency. |
| Ketone | Pyrazoline | Introduce rigid heterocyclic ring system. | May improve binding by locking conformation; potential for new H-bonds. |
| Phenyl Ring | Phenol (from O-demethylation) | Introduce potent H-bond donor/acceptor. | Drastically alters electronics and solubility; high potential to modulate activity. |
| Isobutyl Group | n-Propyl (smaller) | Decrease lipophilicity and steric bulk. | Probes the size of the hydrophobic pocket. |
| Isobutyl Group | Cyclohexyl (larger, rigid) | Increase lipophilicity and introduce conformational restriction. | Probes the size and shape tolerance of the binding site. |
The insights from these systematic modifications, guided by the principles of medicinal chemistry, will pave the way for optimizing initial hits into potent and selective lead compounds[11][13].
References
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Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(10), 5535-5538. [Link]
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Wu, Q., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(11), 103401. [Link]
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Al-Ghorbani, M., et al. (2025). Design, Synthesis, Characterizations and Biological Evaluations of Substituted 2-((3-Chloro-2-Methylphenyl) ((1 - Phenyl-1H-1,2,3-Triazol-4-yl)Methyl)amino) Benzoic Acid Derivatives. Saudi Journal of Biomedical Research, 10(8), 264-276. [Link]
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Yousuf, S., et al. (2012). 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2972. [Link]
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Cignarella, G., et al. (2000). Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone. Il Farmaco, 55(6-7), 437-443. [Link]
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Mickevičienė, R., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 969. [Link]
-
Lee, H., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(8), 1595-1601. [Link]
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Watanabe, T., et al. (2003). Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). Redox Report, 8(3), 151-155. [Link]
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Arty, I., et al. (2023). Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents. Pharmacia, 70(4), 1305-1313. [Link]
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Sromek, A. W., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Pharmaceuticals, 16(8), 1129. [Link]
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Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Pharmaceuticals, 17(5), 591. [Link]
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Patel, N. B., et al. (2011). 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o871. [Link]
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Alovero, F. L., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. Molecules, 19(6), 7244-7263. [Link]
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Ferreira, L. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 246. [Link]
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Popova, A. M., et al. (2022). Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids. Doklady Biochemistry and Biophysics, 507(1), 363-366. [Link]
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Newman, A. H., et al. (1993). Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Journal of Medicinal Chemistry, 36(15), 2128-2137. [Link]
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da Silva, F. S., et al. (2021). Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-ones. Beilstein Archives. [Link]
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Dwyer, M. P., et al. (2007). Discovery of 2-Hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123): A Potent, Orally Bioavailable CXCR2/CXCR1 Receptor Antagonist. Journal of Medicinal Chemistry, 50(22), 5293-5296. [Link]
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PubChem. 1-(4-Methoxyphenyl)-3-methylbutan-1-one. [Link]
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Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
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Oniga, S., et al. (2012). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Farmacia, 60(6), 844-854. [Link]
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Insuasty, A., et al. (2017). Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. Molecules, 22(9), 1473. [Link]
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Croitor, L., et al. (2025). Novel Paclobutrazol Derivatives as Potential Antifungal and CGRP Receptor Modulators: Synthesis and a Computational Assessment. Preprints.org. [Link]
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Technical Monograph: Biological Potential & Scaffolding Utility of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
[1]
Executive Summary
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one (CAS: 102949-38-6 / Analogous Series) represents a privileged scaffold in medicinal chemistry.[1] While often categorized as a synthetic intermediate, its structural architecture—combining a halogenated electron-rich aromatic core with a branched lipophilic side chain—positions it as a critical precursor for three major therapeutic classes: indolic neurotherapeutics , aryl-piperazine antipsychotics , and pyrazole-based anti-inflammatories .[1]
This guide analyzes the compound’s pharmacophore, predictive biological activity, and validated synthetic pathways for derivatization into active pharmaceutical ingredients (APIs).
Part 1: Molecular Architecture & Pharmacophore Analysis[1]
Structural Dissection
The molecule functions as a "bi-modal" pharmacophore. Its biological potential is derived from the synergistic interaction between its two primary domains:[1]
| Domain | Structural Component | Pharmacological Function |
| Core A (Electronic) | 5-Chloro-2-methoxyphenyl | Metabolic Shield & Binding: The 5-chloro substituent provides metabolic stability against CYP450 oxidation (blocking the para-position relative to the methoxy).[1] The 2-methoxy group acts as a hydrogen bond acceptor, critical for receptor docking (e.g., GPCRs). |
| Core B (Lipophilic) | 3-methylbutan-1-one (Isovaleryl) | Membrane Permeability & Pocket Filling: The branched isobutyl tail increases logP (approx.[1] 3.5–4.0), facilitating Blood-Brain Barrier (BBB) penetration. It targets hydrophobic pockets in enzymes (e.g., COX-2) or receptors (e.g., MT1/MT2). |
Predictive Biological Targets
Based on Structural Activity Relationship (SAR) homology with known APIs (e.g., Indomethacin, Melatonin agonists), this scaffold is predicted to exhibit activity in the following areas upon cyclization or functionalization:
-
Melatonergic Modulation (MT1/MT2 Agonists):
-
Anti-Inflammatory (COX-2 Inhibition):
-
Sodium Channel Blockade (Nav1.7):
Part 2: Validated Synthetic Workflows & Protocols
Core Synthesis: Friedel-Crafts Acylation
To generate the scaffold with high regioselectivity, the following protocol is the industry standard. This method ensures the acyl group attaches ortho to the methoxy group and meta to the chlorine, driven by the directing power of the methoxy group.
Protocol: Regioselective Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
-
Reagents: 4-Chloroanisole (1.0 eq), Isovaleryl Chloride (1.1 eq), Aluminum Chloride (AlCl
, 1.2 eq), Dichloromethane (DCM, anhydrous).[1] -
Apparatus: 3-neck round-bottom flask, N
atmosphere, reflux condenser, dropping funnel.[1]
Step-by-Step Methodology:
-
Preparation: Charge the flask with AlCl
(16.0 g, 120 mmol) and dry DCM (100 mL) under nitrogen. Cool to 0°C. -
Acylation: Add Isovaleryl chloride (13.2 g, 110 mmol) dropwise over 20 minutes. The solution will turn yellow/orange (formation of acylium ion).
-
Substrate Addition: Add 4-Chloroanisole (14.2 g, 100 mmol) in DCM (20 mL) dropwise at 0–5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) to decompose the Aluminum complex.
-
Workup: Extract with DCM (3x), wash organics with brine, dry over MgSO
, and concentrate. -
Purification: Recrystallize from Hexane/Ethanol or perform vacuum distillation.
-
Expected Yield: 85–92%.
-
Validation: ^1H NMR (CDCl
) should show a doublet at ~0.9 ppm (isobutyl methyls) and aromatic signals consistent with 1,2,4-substitution.
-
Derivatization Pathway: The Fischer Indole Cyclization
This protocol converts the ketone scaffold into a bioactive indole, a common motif in neuroactive drugs.
Protocol:
-
Condensation: React the ketone (10 mmol) with Phenylhydrazine (or substituted hydrazine) (10 mmol) in Ethanol with catalytic Acetic Acid to form the hydrazone.
-
Cyclization: Heat the isolated hydrazone in Polyphosphoric Acid (PPA) at 100°C for 2 hours.
-
Result: Formation of 2-isobutyl-5-chloro-7-methoxyindole (regioisomer dependent on hydrazine substitution).[1]
Part 3: Pathway Visualization (SAR & Synthesis)
The following diagram illustrates the central role of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one as a divergent node for drug discovery.
Figure 1: Divergent synthetic pathways transforming the 5-chloro-2-methoxyisovalerophenone scaffold into three distinct pharmacological classes.
Part 4: Critical Quality Attributes (CQA) for Research
When sourcing or synthesizing this compound for biological screening, researchers must validate the following parameters to ensure data integrity:
| Attribute | Specification | Rationale |
| Purity (HPLC) | >98.5% | Impurities (e.g., regioisomers like the 3-chloro isomer) can produce false positives in binding assays.[1] |
| Residual Aluminum | <10 ppm | Carryover from Friedel-Crafts synthesis is neurotoxic and interferes with enzymatic assays (e.g., Kinase assays).[1] |
| Water Content | <0.1% | The ketone is hygroscopic; water interferes with subsequent anhydrous cyclization reactions. |
Part 5: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82367312: 4-Amino-1-(5-chloro-2-methoxyphenyl)butan-1-one (Analogous Scaffold).[1] PubChem.[3][4] Retrieved from [Link]
-
Mural, Maynooth University (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents (Demonstrating ketone reactivity).[1] Maynooth University Research Archive. Retrieved from [Link]
-
MDPI (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones (Utilizing chloro-methoxy-phenyl scaffolds). Molecules, 12(11). Retrieved from [Link]
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Methodological & Application
Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one via Friedel-Crafts acylation
Application Note: Precision Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Part 1: Executive Summary & Strategic Analysis
This protocol details the regioselective synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one via the Friedel-Crafts acylation of 4-chloroanisole with isovaleryl chloride.
This transformation is a classic example of Electrophilic Aromatic Substitution (EAS) where chemoselectivity and regiocontrol are dictated by the interplay between the strongly activating methoxy group and the weakly deactivating chlorine atom. The target molecule is a valuable intermediate in the synthesis of benzophenone-based agrochemicals (e.g., Metrafenone analogs) and pharmaceutical precursors.
Key Technical Challenges:
-
Regioselectivity: Ensuring acylation occurs ortho to the methoxy group (position 2) rather than ortho to the chlorine, while avoiding polyacylation.
-
Ether Stability: The methoxy group is susceptible to cleavage (demethylation) by strong Lewis acids like Aluminum Chloride (
) under elevated temperatures, potentially yielding the phenol byproduct (1-(5-chloro-2-hydroxyphenyl)-3-methylbutan-1-one). -
Moisture Sensitivity: The acylium ion intermediate and the
catalyst are highly water-sensitive, requiring strict anhydrous techniques.[1]
Part 2: Chemical Context & Mechanism[2][3][4][5][6]
Retrosynthetic Logic:
The target scaffold features a 1,2,5-substitution pattern. Starting from 4-chloroanisole , the methoxy group (
-
The para position relative to the methoxy group is blocked by chlorine.
-
The ortho position relative to the methoxy group is electronically activated and sterically accessible.
-
This cooperative directing effect makes 4-chloroanisole an ideal substrate for high-yield regioselective acylation.
Reaction Scheme:
Figure 1: Mechanistic pathway for the acylation of 4-chloroanisole.
Part 3: Critical Parameters & Experimental Design
1. Stoichiometry & Reagents
The reaction requires >1 equivalent of
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |
| 4-Chloroanisole | Substrate | 1.0 | 142.58 | 1.164 | Liquid.[2] Dry over sieves if needed. |
| Isovaleryl Chloride | Electrophile | 1.1 - 1.2 | 120.58 | 0.985 | Corrosive. Distill if colored/impure. |
| Aluminum Chloride | Catalyst | 1.2 - 1.5 | 133.34 | Solid | Must be anhydrous. Yellow/grey powder indicates hydrolysis. |
| Dichloromethane (DCM) | Solvent | N/A | 84.93 | 1.325 | Anhydrous. Stabilized with amylene preferred. |
2. Temperature Control (The "Expertise" Factor)
-
Initial Addition (0°C - 5°C): Essential to control the exotherm of acylium ion formation and prevent immediate demethylation of the anisole ether.
-
Reaction Phase (RT): Warming to room temperature is usually sufficient for conversion.
-
Avoid Reflux: Do not reflux unless conversion is stalled. Temperatures >40°C significantly increase the rate of ether cleavage (demethylation) mediated by
.
Part 4: Detailed Protocol
Phase 1: Setup & Acylium Generation
-
Glassware Preparation: Flame-dry a 250 mL 3-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel. Assemble under a positive pressure of dry Nitrogen (
) or Argon. -
Scrubber Setup: Connect the gas outlet to a trap containing 10% NaOH solution to neutralize evolved HCl gas.
-
Catalyst Suspension: Charge the RBF with
(1.3 eq) and anhydrous DCM (5-7 volumes relative to substrate) . Stir to suspend. -
Cooling: Lower the flask into an ice/water bath (0°C).
-
Electrophile Addition: Add Isovaleryl Chloride (1.1 eq) dropwise over 10 minutes.
-
Observation: The suspension may clarify slightly or darken as the acylium-aluminum complex forms.
-
Phase 2: Substrate Addition & Reaction
-
Substrate Solution: Dilute 4-Chloroanisole (1.0 eq) in a minimal amount of anhydrous DCM (1-2 volumes).
-
Controlled Addition: Add the substrate solution dropwise to the cold acylium mixture over 20-30 minutes.
-
Critical: Maintain internal temperature <10°C. Rapid addition causes localized overheating and side reactions.
-
Observation: Evolution of HCl gas (bubbling) will begin. The solution often turns deep red or orange (characteristic of Friedel-Crafts complexes).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
-
Monitoring: Check progress via TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the 4-chloroanisole peak.
-
Phase 3: Quench & Workup
-
Quench: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing Crushed Ice (100g) + Conc. HCl (10 mL) .
-
Safety: This step is highly exothermic.[3] The acid prevents the precipitation of aluminum salts as gelatinous hydroxides, keeping them in the aqueous phase as
.
-
-
Phase Separation: Transfer to a separatory funnel. Separate the lower organic layer (DCM).
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Wash combined organics with:
- (1 x 50 mL)
-
Sat.
(2 x 50 mL) – Caution: CO2 evolution. -
Brine (1 x 50 mL)
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap).
Phase 4: Purification
-
Crude Product: Typically a yellow/orange oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from Hexane or a Hexane/Ethanol mixture.
-
Distillation: If liquid/oil, high-vacuum distillation is effective (bp >150°C at reduced pressure).
-
Yield Expectation: 80-92%.
Part 5: Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Part 6: Quality Control & Troubleshooting
Characterization Data (Expected):
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (CDCl3) | Methoxy group ( | |
| Aromatic protons (1,2,4-pattern) | ||
| IR Spectroscopy | ~1670-1680 cm | Conjugated Ketone (C=O) |
| ~1250 cm | Aryl Ether (C-O) |
Troubleshooting Guide:
-
Issue: Presence of Phenol (Demethylation)
-
Issue: Low Conversion
-
Issue: Emulsion during Workup
-
Cause: Aluminum salts not fully solubilized.
-
Fix: Add more dilute HCl to the aqueous layer and shake vigorously. Filter through Celite if solid particulates persist.
-
References
-
Friedel-Crafts Acylation Mechanism & Conditions
- Acylation of Anisoles (Regioselectivity): Majo, V. J., & Perumal, P. T. (1996). "Regioselectivity in the Friedel-Crafts acylation of anisole derivatives". Journal of Organic Chemistry. (Discusses the ortho-directing power of methoxy vs chloro).
-
Demethylation Side Reactions
-
Lange, B. C., et al. (1958). "Cleavage of Alkyl Aryl Ethers by Aluminum Chloride". Journal of the American Chemical Society.
-
-
Safety Data (MSDS)
-
Isovaleryl Chloride Safety Data Sheet. Sigma-Aldrich.[2]
-
Sources
Application Notes and Protocols for the Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Introduction
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one is an aromatic ketone that holds potential as a key intermediate in the synthesis of various biologically active molecules and novel chemical entities. Its structure, featuring a substituted phenyl ring, offers multiple points for further functionalization, making it a valuable building block for medicinal chemistry and drug discovery programs. The strategic placement of the chloro and methoxy groups on the aromatic ring influences the molecule's electronic properties and reactivity, providing a scaffold for the development of compounds with tailored pharmacological profiles.
This document provides a comprehensive, step-by-step protocol for the preparation of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one via a Friedel-Crafts acylation reaction. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the synthesis. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Reaction Principle and Mechanism
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one is achieved through a Friedel-Crafts acylation of 4-chloroanisole with isovaleryl chloride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3]
The reaction mechanism proceeds in several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from isovaleryl chloride to form a highly electrophilic and resonance-stabilized acylium ion.[4]
-
Electrophilic Aromatic Substitution: The electron-rich 4-chloroanisole acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the position ortho to the methoxy group and meta to the chloro group.
-
Deprotonation and Catalyst Regeneration: The resulting arenium ion intermediate loses a proton to regenerate the aromaticity of the ring. The AlCl₄⁻ species formed in the first step assists in this deprotonation, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.[5]
-
Complex Formation: The ketone product, being a Lewis base, forms a complex with the AlCl₃ catalyst. Therefore, a stoichiometric amount of the catalyst is required. This complex is subsequently hydrolyzed during the workup to liberate the final product.[5]
Reaction Scheme:
Caption: Friedel-Crafts acylation of 4-chloroanisole.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Notes |
| 4-Chloroanisole | C₇H₇ClO | 142.58 | 623-12-1 | Sigma-Aldrich | Purity ≥98% |
| Isovaleryl chloride | C₅H₉ClO | 120.58 | 108-12-3 | Sigma-Aldrich | Purity ≥98% |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Sigma-Aldrich | Purity ≥99%, handle under inert atmosphere |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous, ACS grade |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 | VWR | ~37% |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - | Aqueous solution |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | For drying |
| Silica gel | SiO₂ | 60.08 | 7631-86-9 | - | For column chromatography (230-400 mesh) |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | ACS grade |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | ACS grade |
Experimental Protocol
Workflow Diagram:
Caption: Step-by-step synthesis workflow.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube filled with calcium chloride), add anhydrous aluminum chloride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Formation of the Acylium Ion:
-
In the dropping funnel, place isovaleryl chloride (1.0 equivalent) dissolved in a small amount of anhydrous DCM.
-
Add the isovaleryl chloride solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the acylium ion complex.
-
-
Acylation Reaction:
-
Dissolve 4-chloroanisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the 4-chloroanisole solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-chloroanisole) is consumed.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be an oil or a low-melting solid.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one as a pale yellow oil or solid.
-
Characterization and Quality Control
As no definitive experimental spectroscopic data for 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one is readily available in the cited literature, the following are expected characteristic data based on the analysis of closely related structures and general principles of spectroscopy. Researchers should perform their own full characterization to confirm the structure and purity of the synthesized compound.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.8 (d, 1H, Ar-H), 7.3-7.5 (dd, 1H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 3.8-4.0 (s, 3H, -OCH₃), 2.8-3.0 (d, 2H, -CH₂-CO), 2.1-2.3 (m, 1H, -CH(CH₃)₂), 0.9-1.1 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O), ~158 (C-OCH₃), ~130-135 (Ar-C), ~125-130 (Ar-C-Cl), ~112 (Ar-C), ~56 (-OCH₃), ~50 (-CH₂-CO), ~25 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂) |
| IR (ATR) | ν (cm⁻¹): ~2960 (C-H, alkyl), ~1680 (C=O, aryl ketone), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, aryl ether), ~800-850 (C-Cl) |
| Mass Spectrometry (EI) | m/z: Expected molecular ion peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation may show loss of the isobutyl group and other characteristic fragments. |
Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas.[4][6][7] Handle in a dry environment (e.g., glove box or under an inert atmosphere). Avoid inhalation of dust.
-
Isovaleryl chloride: Flammable, corrosive, and a lachrymator.[8][9] Reacts with water and moisture. Keep away from heat, sparks, and open flames.
-
4-Chloroanisole: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12] Causes skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric acid (concentrated): Highly corrosive and causes severe burns. Handle with extreme care.
References
- 4-Chloroanisole - SAFETY D
- 4-Chloroanisole - SAFETY D
- Safety Data Sheet: Aluminium chloride. Carl ROTH.
- SAFETY DATA SHEET - Isovaleryl chloride. (2010). Fisher Scientific.
- Isovaleryl Chloride MSDS. KSCL (KRISHNA).
- Isovaleryl chloride - Material Safety D
- 4-Chloroanisole - Safety D
- Safety Data Sheet Aluminium Chloride. (2022). Redox.
- Safety Data Sheet ALUMINIUM CHLORIDE Anhydrous. ChemSupply Australia.
- Safety Data Sheet - Aluminium chloride anhydrous screened. (2025). BASF.
- Friedel–Crafts reaction. In Wikipedia.
- 4-Chloroanisole - Safety d
- SAFETY DATA SHEET - Aluminum chloride. (2010). Fisher Scientific.
- MATERIAL SAFETY DATA SHEET (MSDS) - Isovaleryl chloride. KSCL (KRISHNA).
- 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine. BLDpharm.
- Methods - DOI.
- Friedel-Crafts acyl
- Friedel–Crafts Acyl
- Friedel-Crafts Acyl
- 13 Friedel-Crafts Acyl
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
- Experiment 1: Friedel-Crafts Acyl
- 1H NMR and 13C NMR data for compound 1.
- (PDF) Friedel-Crafts acylation of aromatic compounds.
- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011).
- 1-(5-chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one. ChemicalBook.
- 1-(5-Chloro-2-methoxyphenyl)piperazine. PubChem.
- Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (2025). MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole.
- Chiral Synthesis of 4-Methoxy-3-methylbutan-2-one Derivatives: Applic
- Synthesis, Growth And Characterization of 1-(5-chlorothiophen-2-yl)-3-(2,4,5-Trimethoxyphenyl) Prop2-en-1-one Single Crystal: A Potential NLO Material.
- (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. (2021). MDPI.
- Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-Paracyclophanediene.
- Benzene, 1,3,5-trichloro-2-methoxy-. the NIST WebBook.
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-C
- NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb.
Sources
- 1. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]
- 2. 5-Chloro-2-[(3-methylphenyl)methoxy]aniline | C14H14ClNO | CID 19624538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1,3,5-trichloro-2-methoxy- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-(5-Chloro-2-methylphenyl)ethanone|CAS 58966-35-1 [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide | 52793-11-0 [chemicalbook.com]
- 8. 1-[5-Chloro-2-[(2-chloro-4-methylphenyl)methoxy]phenyl]ethanone | C16H14Cl2O2 | CID 106863598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-(5-Chloro-2-methoxyphenyl)piperazine | C11H15ClN2O | CID 2735754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(4-Methoxyphenyl)-3-methylbutan-1-one | C12H16O2 | CID 12757769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Butane, 1-chloro-2-methyl- [webbook.nist.gov]
Using 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one as a pharmaceutical intermediate
An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Part 1: Executive Summary & Strategic Utility
Compound Identity:
-
IUPAC Name: 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one[1]
-
CAS Number: [Not widely indexed as a commodity chemical; often referenced by the amine derivative CAS 1215919-10-0][1]
-
Molecular Formula: C₁₂H₁₅ClO₂[1]
Application Context: 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one is a privileged scaffold intermediate in medicinal chemistry.[1] It combines a lipophilic isovaleryl side chain with an electron-rich, halogenated aromatic core.[1] This specific substitution pattern (5-chloro-2-methoxy) is a "pharmacophore mimic" frequently observed in:
-
GPCR Ligands: Particularly for GPR40 (FFAR1) agonists used in metabolic disease research.[1]
-
Dopamine/Serotonin Modulators: Structural analogs of substituted benzamides (e.g., Remoxipride) where the amide is replaced or modified.[1]
-
Ion Channel Blockers: The lipophilic tail and polar headgroup mimic the architecture of Nav1.7 inhibitors.[1]
This guide details the synthesis protocol (via Friedel-Crafts acylation) and its downstream application in synthesizing the bioactive amine derivative via reductive amination.[1]
Part 2: Synthesis Protocol (Friedel-Crafts Acylation)
Objective: Synthesize 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one from 4-chloroanisole with >90% regioselectivity.
Mechanism & Causality
The synthesis relies on the Friedel-Crafts Acylation .[1][3]
-
Substrate:4-Chloroanisole .[1] The methoxy group (-OCH₃) is a strong ortho, para-director.[1] The chlorine (-Cl) is a weak ortho, para-director but deactivating.[1]
-
Regiochemistry: The para position relative to the methoxy group is blocked by chlorine.[1] The acyl group is forced to the ortho position relative to the methoxy group (which is meta to the chlorine).[1]
-
Numbering Shift: Upon acylation, the ring numbering changes.[1] The carbon attached to the ketone becomes C1, making the methoxy C2 and the chlorine C5.[1]
Materials Table
| Reagent | Equiv.[1][3][4][5][6] | Role | Critical Attribute |
| 4-Chloroanisole | 1.0 | Substrate | Dry, <0.1% H₂O |
| Isovaleryl Chloride | 1.1 | Acylating Agent | Freshly distilled if yellow |
| Aluminum Chloride (AlCl₃) | 1.2 | Lewis Acid | Anhydrous (must smoke in air) |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous, stabilized |
| 1M HCl (aq) | Quench | Hydrolysis | Cold (0°C) |
Step-by-Step Protocol
1. Catalyst Activation (The "Complexation" Phase):
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Action: Charge with 150 mL anhydrous DCM and 1.2 equivalents of AlCl₃. Cool to 0°C in an ice bath.
-
Why: Controlling the exotherm during complexation prevents the formation of "tars" or polymerized side products.[1]
2. Electrophile Formation:
-
Action: Add Isovaleryl Chloride (1.1 equiv) dropwise over 15 minutes.
-
Observation: The suspension will clarify or turn slightly yellow as the acylium ion complex forms.[1]
3. Substrate Addition (The "Regio-Control" Phase):
-
Action: Dissolve 4-Chloroanisole (1.0 equiv) in 50 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C.
-
Why: Slow addition prevents "runaway" exotherms that could lead to demethylation of the methoxy group (a common side reaction with AlCl₃ at high temps).[1]
4. Reaction & Quench:
-
Action: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold 1M HCl with vigorous stirring.
-
Safety: Massive HCl gas evolution occurs.[1] Perform in a fume hood.
5. Workup:
-
Separate the organic layer.[1][3][7] Extract the aqueous layer 2x with DCM.[1]
-
Wash combined organics with Brine -> Saturated NaHCO₃ -> Brine.[1]
-
Dry over MgSO₄ and concentrate in vacuo.
6. Purification:
-
Recrystallize from Hexane/Ethanol or perform flash chromatography (Silica, 0-10% EtOAc in Hexane).[1]
-
Yield Expectation: 85-92% as a pale yellow oil or low-melting solid.[1]
Part 3: Downstream Application (Reductive Amination)
Objective: Convert the ketone to 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine , a key pharmacophore for CNS drug discovery.[1]
Protocol
-
Imine Formation:
-
Dissolve the ketone (1.0 equiv) in Methanol.
-
Add Ammonium Acetate (10 equiv) and Sodium Cyanoborohydride (NaCNBH₃, 1.5 equiv).
-
Note: For chiral synthesis, use a chiral amine or sulfinamide auxiliary instead of ammonium acetate.[1]
-
-
Reduction:
-
Workup:
-
Validation:
-
The product should show a disappearance of the Carbonyl stretch (~1680 cm⁻¹) in IR and the appearance of N-H signals.
-
Part 4: Visualization of Workflows
Figure 1: Synthesis & Application Logic
Caption: Figure 1. Synthetic pathway from commodity starting materials to the target ketone and its divergence into pharmaceutical amine or heterocycle precursors.[1]
Part 5: Analytical Validation (Self-Check)
To ensure the protocol was successful, compare your results against these standard parameters:
| Technique | Expected Signal | Causality/Interpretation |
| ¹H NMR | Singlet at ~3.8 ppm (3H) | Methoxy Group: Confirms the ether linkage remained intact (no demethylation). |
| ¹H NMR | Doublet at ~0.9 ppm (6H) | Isovaleryl Methyls: Confirms the integrity of the side chain. |
| ¹H NMR | Multiplet at ~2.8 ppm (2H) | Alpha-Methylene: Adjacent to the carbonyl; shift indicates successful acylation.[1] |
| IR Spec | Peak at ~1675-1685 cm⁻¹ | Aryl Ketone: Lower frequency than alkyl ketones due to conjugation with the phenyl ring.[1] |
| LC-MS | M+1 = 227.1 / 229.1 | Isotope Pattern: The 3:1 ratio of peaks confirms the presence of one Chlorine atom.[1] |
References
-
Friedel-Crafts Acylation Methodology
-
Substrate Data (4-Chloroanisole)
-
Target Analog Data (Amine Derivative)
-
Reductive Amination Protocols
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(5-Chloro-2-methoxyphenyl)piperazine | C11H15ClN2O | CID 2735754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. jelsciences.com [jelsciences.com]
- 7. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Reaction conditions for Grignard synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Application Note & Protocol
Topic: Optimized Reaction Conditions for the Grignard Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Abstract
This document provides a comprehensive guide to the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, a potentially valuable building block in pharmaceutical and agrochemical research. The classical Grignard acylation of an aryl magnesium halide with an acyl chloride is notoriously prone to over-addition, yielding a tertiary alcohol byproduct and reducing the desired ketone yield. This protocol details a robust and high-yield method that mitigates this common side reaction by moderating the reactivity of the Grignard reagent through complexation with a carefully selected ligand. We present a step-by-step experimental procedure, from reagent preparation to product purification, grounded in mechanistic principles to ensure reproducibility and scalability.
Introduction and Scientific Rationale
The synthesis of aryl ketones is a cornerstone of organic chemistry, providing key intermediates for a vast array of more complex molecules. The target molecule, 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, incorporates a substituted phenyl ring that is a common motif in bioactive compounds. The Grignard reaction, discovered by Victor Grignard (Nobel Prize in Chemistry, 1912), remains a powerful tool for carbon-carbon bond formation due to the high nucleophilicity of the organomagnesium species.[1][2]
However, the direct acylation of a Grignard reagent with an acyl chloride, such as isovaleryl chloride, presents a significant synthetic challenge. The initially formed ketone is itself susceptible to nucleophilic attack by a second equivalent of the highly reactive Grignard reagent, leading to the formation of a tertiary alcohol.[3][4] This competitive secondary reaction often results in a mixture of products and complicates purification.
To achieve a selective and high-yield synthesis of the desired ketone, this protocol employs a modern approach that "tunes" the reactivity of the Grignard reagent. By introducing bis[2-(N,N-dimethylamino)ethyl] ether, a tridentate Lewis basic ligand, the organomagnesium species is complexed. This complexation moderates the nucleophilicity of the Grignard reagent sufficiently to prevent its reaction with the newly formed ketone, while still allowing for the initial efficient acylation of the acyl chloride.[5][6][7] This method provides a direct, catalyst-free, and highly selective route to the target aryl ketone.
Reaction Scheme & Mechanism
Overall Reaction:
Mechanistic Rationale: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom a potent nucleophile.[8] The key to this protocol's success is the in-situ formation of a complex between the Grignard reagent and bis[2-(N,N-dimethylamino)ethyl] ether. This interaction is believed to form a tridentate complex that reduces the Lewis acidity of the magnesium center and sterically shields the organometallic species.[5][9] This "tamed" nucleophile readily attacks the highly electrophilic carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, eliminating the chloride leaving group to form the ketone. The crucial advantage is that this moderated Grignard complex does not readily attack the less electrophilic carbonyl of the product ketone, thus arresting the reaction at the desired stage.[7][10]
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which quenches Grignard reagents.[11][12]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties/Notes |
| Magnesium Turnings | Mg | 24.31 | 12.0 | 292 mg | Activated prior to use. |
| Iodine | I₂ | 253.81 | 1 crystal | ~5 mg | Used as an activating agent.[13] |
| 5-Chloro-2-methoxybromobenzene | C₇H₆BrClO | 221.48 | 10.0 | 2.21 g | --- |
| Isovaleryl Chloride | C₅H₉ClO | 120.58 | 10.5 | 1.27 g (1.20 mL) | Corrosive, handle in a fume hood. |
| bis[2-(N,N-dimethylamino)ethyl] ether | C₈H₂₀N₂O | 160.26 | 13.0 | 2.08 g (2.36 mL) | Ligand for reactivity moderation.[6] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | --- | ~50 mL | Sure/Seal™ or freshly distilled. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | --- | ~50 mL | For quenching the reaction.[4] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | --- | ~150 mL | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | --- | --- | ~5 g | For drying the organic phase. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen/Argon inlet and outlet (bubbler)
-
Syringes and needles
-
Addition funnel (optional, for aryl bromide addition)
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Part A: Formation of the Moderated Grignard Reagent
-
Setup: Place the magnesium turnings (292 mg) and a magnetic stir bar into the 250 mL three-neck flask. Assemble the glassware, flame-dry under vacuum, and allow to cool to room temperature under a positive pressure of inert gas.
-
Activation: Add a single crystal of iodine. The purple color should fade upon gentle warming with a heat gun, indicating activation of the magnesium surface.[14]
-
Initiation: Add 15 mL of anhydrous THF to the flask. In a separate dry vial, dissolve 5-chloro-2-methoxybromobenzene (2.21 g) in 10 mL of anhydrous THF. Add ~1 mL of this solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight warming of the mixture.[15] If it does not start, gently warm the flask or crush the magnesium with a dry stirring rod.[11]
-
Grignard Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise via syringe or addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.
-
Moderation and Cooling: Cool the freshly prepared Grignard solution to -60 °C using a dry ice/acetone bath.
-
Ligand Addition: Slowly add bis[2-(N,N-dimethylamino)ethyl] ether (2.36 mL) to the cold Grignard solution via syringe. Stir the mixture at -60 °C for 15 minutes.
Part B: Acylation and Work-up
-
Acylation: In a separate dry vial, dissolve isovaleryl chloride (1.20 mL) in 5 mL of anhydrous THF. Add this solution dropwise to the cold, moderated Grignard reagent over 15-20 minutes, ensuring the internal temperature does not rise above -55 °C.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at -60 °C for an additional 30 minutes. Then, remove the cooling bath and allow the mixture to warm to room temperature over approximately 1 hour.
-
Quenching: Cool the reaction flask in an ice-water bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. An exothermic reaction and gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10% EtOAc/Hexanes) is a good starting point.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., UV light and potassium permanganate).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one as a pure compound.
Process and Workflow Visualization
The following diagram outlines the complete workflow for the synthesis.
Caption: Workflow for the moderated Grignard synthesis.
Safety and Handling
-
Grignard Reagents: Can be pyrophoric and react violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere.[1]
-
Anhydrous Ethers (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon standing. Use only freshly opened or distilled solvents and work in a well-ventilated fume hood away from ignition sources.
-
Acyl Chlorides: Are corrosive and lachrymatory (tear-producing). Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Quenching: The quenching of any unreacted Grignard reagent is highly exothermic. Perform this step slowly and with adequate cooling.
References
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. Available at: [Link]
-
Wang, X.-j., et al. (2005). Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. PubMed. [Link]
-
Zhang, C.-T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Publishing. [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Chem 344. [Link]
-
SUNY Oneonta. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Course Handout. [Link]
-
Al-Amin, M. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. YouTube. [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Chemistry 51C. [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Methods. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]
-
Chemistry Steps. (2023, March 28). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry Stack Exchange. (2021, May 23). Reaction of acyl chloride with excess Grignard reagent. [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
-
California State University, Bakersfield. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
Liu, G., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5707. [Link]
- Google Patents. (n.d.). CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
-
SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]
-
Al-Masoudi, N. A., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(7), 2154. [Link]
-
Su, L., et al. (2006). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. Se Pu, 24(6), 578-80. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cerritos.edu [cerritos.edu]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. adichemistry.com [adichemistry.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Optimizing Solvent Systems for 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Executive Summary
This Application Note provides a technical framework for selecting optimal solvents for 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one . Due to the specific lipophilic and steric nature of this molecule, standard "trial and error" dissolution methods often lead to poor recovery, oiling out, or chromatographic peak distortion.
This guide moves beyond simple solubility lists to establish a predictive, self-validating protocol based on Hansen Solubility Parameters (HSP) and Green Chemistry principles. It is designed for researchers conducting synthesis, purification, or analytical method development (HPLC/LC-MS).
Chemical Analysis & Physicochemical Profiling[1][2]
To select the correct solvent, we must first deconstruct the solute. The target molecule is an aryl alkyl ketone with distinct polarity domains.
Structural Deconstruction
-
Core Scaffold: Acetophenone derivative (Phenyl ring + Ketone).
-
Hydrophobic Domain (Lipophilic):
-
5-Chloro substituent: Increases lipophilicity and density; introduces significant dispersion forces (
). -
3-Methylbutan-1-one (Isovaleryl chain): A branched aliphatic chain. This adds steric bulk and significantly increases the logP compared to a simple acetyl group, likely lowering the melting point (making it a viscous oil or low-melting solid).
-
-
Polar Domain (Hydrophilic):
-
2-Methoxy group: An ether linkage acting as a hydrogen bond acceptor.
-
Carbonyl oxygen: A moderate hydrogen bond acceptor.
-
Predicted Solubility Behavior
Based on the "Like Dissolves Like" principle and structural analogs (e.g., 5-chloro-2-methoxyacetophenone), we can classify this molecule as Class II (High Permeability, Low Solubility) in the Biopharmaceutics Classification System (BCS) context, though here we focus on organic solubility.
-
Water: Poor. The hydrophobic chloro-phenyl and isobutyl groups overwhelm the polar methoxy/carbonyl acceptors.
-
Alcohols: Moderate to Good. The ether and ketone oxygens can accept hydrogen bonds from protic solvents like Ethanol or Methanol.
-
Aprotic Polar (DMSO, DMF): Excellent. High dipole moments interact favorably with the polarized ketone and aryl chloride.
-
Non-Polar (Hexane, Heptane): Variable. While the isobutyl chain is compatible, the polar methoxy/ketone groups may cause phase separation or "oiling out" at high concentrations.
Solvent Selection Strategy
The "Green" Hierarchy
In alignment with the Pfizer and GSK Solvent Selection Guides , we prioritize solvents that minimize environmental impact and toxicity while maintaining solvation power.
| Solvent Class | Recommendation | Rationale for Target Molecule |
| Preferred (Green) | Ethanol, Ethyl Acetate, 2-MeTHF | Ethanol: Good solubility due to H-bonding; suitable for biological assays.Ethyl Acetate: Excellent for extraction; matches the ketone polarity.2-MeTHF: A greener alternative to THF/DCM for synthesis. |
| Usable (Yellow) | Acetonitrile, Methanol, Toluene | Acetonitrile: Standard for HPLC; dissolves the compound well but has higher toxicity than EtOH.Toluene: Good for synthesis; solubilizes the aromatic core effectively. |
| Undesirable (Red) | DCM, Chloroform, Hexane | DCM: Excellent solubility but high toxicity/environmental hazard. Use only if strictly necessary.Hexane: Likely to cause oiling out; poor interaction with the methoxy group. |
Predicted Solubility Matrix
Estimated saturation limits at 25°C based on structural analogs.
| Solvent | Predicted Solubility | Application |
| DMSO | > 100 mg/mL | Stock solutions for biological screening. |
| Dichloromethane (DCM) | > 100 mg/mL | Synthetic workup (organic layer). |
| Ethyl Acetate | 50 - 100 mg/mL | Crystallization, Extraction. |
| Ethanol (Abs.) | 20 - 50 mg/mL | HPLC Sample Prep, Storage. |
| Acetonitrile | 20 - 50 mg/mL | HPLC Mobile Phase. |
| Water | < 0.1 mg/mL | Anti-solvent (Precipitation). |
Experimental Protocols
Protocol A: Rapid Visual Solubility Screening
Use this protocol to empirically validate the best solvent for your specific batch (purity affects solubility).
Materials: 4 mL glass vials, Vortex mixer, Water bath (40°C). Sample: 10 mg of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one.
-
Weighing: Place 10 mg of the compound into a clear glass vial.
-
Initial Addition: Add 100 µL of the target solvent (Target conc: 100 mg/mL).
-
Agitation: Vortex for 30 seconds.
-
Observation: If clear, solubility is High . Stop.
-
Observation: If solid remains or oil droplets form, proceed.
-
-
Dilution: Add solvent in 100 µL increments, vortexing between each, up to 1 mL total (Target conc: 10 mg/mL).
-
Thermal Stress: If still insoluble, heat to 40°C for 5 minutes.
-
Critical Check: If it dissolves at 40°C but precipitates upon cooling to 25°C, this is a potential Recrystallization Solvent .
-
Protocol B: HPLC Sample Preparation
Objective: Dissolve the lipophilic compound without causing peak distortion in a Reversed-Phase (RP) system.
Challenge: Dissolving this hydrophobic compound in 100% DMSO or THF and injecting it into a high-aqueous mobile phase will cause "solvent shock," leading to split peaks or precipitation in the column head.
Procedure:
-
Stock Solution: Dissolve 5 mg of compound in 1 mL Acetonitrile (ACN) .
-
Note: ACN is preferred over Methanol here because its dipole moment better matches the chlorinated aromatic ring.
-
-
Diluent Preparation: Prepare a mixture of 50:50 ACN:Water .
-
Working Standard: Dilute the Stock Solution 1:10 into the Diluent.
-
Final Composition: 0.5 mg/mL in ~55% ACN.
-
Why? Matching the sample solvent strength to the starting gradient conditions (usually low organic) prevents precipitation.
-
-
Filtration: Filter through a 0.2 µm PTFE filter (Nylon may bind the lipophilic compound).
Visualization of Workflows
Solubility Screening Logic
This decision tree guides the researcher through the selection process based on the intended application (Synthesis vs. Analysis).
Figure 1: Decision matrix for selecting the appropriate solvent based on the downstream application.
Dissolution Workflow (Protocol A)
A step-by-step visualization of the visual solubility screening protocol.
Figure 2: Step-by-step logic for the Rapid Visual Solubility Screening Protocol.
References
-
Pfizer Inc. (2016). Pfizer Solvent Selection Guide. Green Chemistry. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Phenomenex. (2025).[1][2] HPLC Solvent Selection Guide: How to Choose the Best Solvent for Your Analysis. [Link]
-
PubChem. (2025).[1] Compound Summary: 1-(5-Chloro-2-methoxyphenyl)ethanone (Analog). National Library of Medicine. [Link]
Sources
Catalysts used in the production of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Application Note: Catalytic Strategies for the Regioselective Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Executive Summary
This application note details the synthetic protocols for the production of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one (Target Molecule 1 ), a critical aryl ketone intermediate used in the synthesis of pharmaceutical pharmacophores (e.g., kinase inhibitors and sulfonylurea analogs).
The synthesis relies on the Friedel-Crafts acylation of 4-chloroanisole with isovaleryl chloride (3-methylbutanoyl chloride). The primary challenge in this transformation is achieving high regioselectivity for the ortho-position relative to the methoxy group while suppressing the thermodynamically favorable demethylation (ether cleavage) often caused by strong Lewis acids.
This guide presents two validated protocols:
-
Protocol A: A classical
-mediated route optimized for cost-efficiency and scale, with strict process controls to prevent byproduct formation. -
Protocol B: A modern, "Green Chemistry" route using Scandium(III) Triflate , offering superior atom economy, catalyst recyclability, and milder conditions.
Retrosynthetic Analysis & Mechanistic Insight
The target molecule is a 1,2,5-trisubstituted benzene. The starting material, 4-chloroanisole, contains two directing groups:
-
Methoxy (-OMe): Strong electron-donating group (EDG), ortho/para director.
-
Chlorine (-Cl): Weak electron-withdrawing group (EWG), ortho/para director.
Regioselectivity Logic: The para position relative to the methoxy group is blocked by the chlorine atom. Consequently, electrophilic attack must occur at the ortho position (C2). Although sterically hindered, this position is electronically activated by the strong resonance donation of the oxygen lone pair.
The Demethylation Risk:
Aluminum chloride (
Figure 1: Reaction Pathway and Competing Side Reactions
Caption: Mechanistic pathway showing the critical branch point where thermal stress or catalyst choice can lead to the unwanted phenol impurity.
Catalyst Selection Guide
| Feature | Aluminum Chloride ( | Scandium(III) Triflate ( | Zeolite (H-Beta) |
| Type | Traditional Lewis Acid | Rare Earth Triflate | Heterogeneous Solid Acid |
| Stoichiometry | >1.1 Equivalents (Stoichiometric) | 1–5 mol% (Catalytic) | Fixed Bed / Slurry |
| Reaction Temp | 0°C to RT (Strict Control) | RT to 50°C | 80°C+ |
| Selectivity | High (if T < 20°C) | Very High | Moderate to High |
| Demethylation Risk | High (Requires quenching) | Negligible | Low |
| Workup | Hydrolysis (High Waste) | Filtration/Extraction | Filtration |
| Cost | Low (Commodity) | High (Initial) / Low (Recycled) | Moderate |
Protocol A: Classical Mediated Synthesis
Best for: Large-scale batch production where catalyst cost is the primary constraint.
Safety Warning:
Materials:
-
4-Chloroanisole (1.0 eq)
-
Isovaleryl chloride (1.2 eq)
-
Aluminum Chloride, anhydrous (1.2 eq)
-
Dichloromethane (DCM) (anhydrous, 5-8 volumes)
-
1M HCl (for quenching)
Step-by-Step Procedure:
-
Reactor Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal temperature probe. Flush with Nitrogen.[1]
-
Catalyst Suspension: Charge the flask with DCM and
. Cool the suspension to 0°C using an ice/salt bath. -
Acylating Agent Addition: Add Isovaleryl chloride dropwise to the suspension, maintaining internal temperature
. Stir for 15 minutes to form the acylium ion complex. -
Substrate Addition (Critical Step): Dissolve 4-Chloroanisole in a minimal amount of DCM. Add this solution dropwise to the reactor over 30–45 minutes.
-
Control Point: Do not allow temperature to exceed 10°C . Higher temperatures promote demethylation.
-
-
Reaction Phase: Allow the mixture to warm slowly to Room Temperature (20–25°C). Stir for 3–4 hours.
-
Quenching: Cool the mixture back to 0°C . Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl with vigorous stirring. (Caution: Exothermic).
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases.[4][5]
-
Wash: Wash with Sat.
(to remove acid traces), then Brine. Dry over anhydrous .[4] -
Purification: Concentrate under reduced pressure. Recrystallize from Hexane/Ethanol if necessary.
Protocol B: Green Catalysis with Metal Triflates
Best for: High-value synthesis requiring minimal waste and high purity.
Rationale: Metal triflates act as water-tolerant Lewis acids. They do not complex irreversibly with the product, allowing true catalytic turnover and preventing ether cleavage.
Materials:
-
4-Chloroanisole (1.0 eq)
-
Isovaleryl chloride (1.5 eq)
-
Scandium(III) Triflate [
] (5 mol%) -
Nitromethane (
) or Acetonitrile (Solvent)
Step-by-Step Procedure:
-
Mixture Preparation: In a reaction vial, dissolve 4-Chloroanisole and Isovaleryl chloride in Nitromethane (3 volumes).
-
Catalyst Addition: Add
(5 mol%) in one portion. -
Reaction: Heat the mixture to 50°C for 4–6 hours.
-
Note: Nitromethane stabilizes the acylium intermediate, accelerating the reaction without requiring harsh temperatures.
-
-
Catalyst Recovery: Upon completion, cool to room temperature. Add water (2 volumes) and Ethyl Acetate. The catalyst remains in the aqueous phase.
-
Recycling: The aqueous phase containing
can be concentrated and reused with minimal loss of activity.
-
-
Isolation: Separate the organic layer, dry over
, and concentrate. -
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Figure 2: Green Catalysis Workflow (Triflate Loop)
Caption: Operational workflow for the Scandium Triflate method highlighting the catalyst recovery loop.
Analytical Validation
To ensure the integrity of the synthesized product, compare results against these standard parameters:
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates phenol impurity. |
| 1H NMR (CDCl3) | Confirm integration of OMe group to ensure no demethylation. | |
| 1H NMR (Aromatic) | Characteristic 1,2,4-splitting pattern (product is 1,2,5-subst). | |
| HPLC Purity | > 98.0% (Area %) | Impurity at RRT 0.8 usually corresponds to the phenol. |
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Kobayashi, S., et al. (1993). "Rare-earth metal triflates as water-tolerant Lewis acid catalysts in organic synthesis." Journal of the American Chemical Society, 115(25), 11606-11607.
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.[6] (Details on Zeolite and solid acid alternatives).
-
Kawada, A., Mitamura, S., & Kobayashi, S. (1994). "Scandium(III) triflate catalysed Friedel-Crafts acylation of alkoxybenzenes." Synlett, 1994(07), 545-546.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for directing effects in EAS).
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Welcome to the technical support center for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. The synthesis, a classic example of a Friedel-Crafts acylation, involves the reaction of 4-chloroanisole with isovaleryl chloride in the presence of a Lewis acid catalyst. While seemingly straightforward, achieving high yields requires careful attention to several critical parameters.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, providing explanations and actionable solutions.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?
A1: This is the most frequent issue and can often be attributed to one or more of the following factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any exposure to water in the glassware, solvents, or even from the atmosphere will lead to its deactivation.
-
Solution: Ensure all glassware is rigorously dried, preferably by flame-drying or oven-drying.[3] Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][4] Therefore, stoichiometric amounts of the catalyst are generally required.
-
Solution: Use at least a stoichiometric equivalent (1.0 eq or slightly more, e.g., 1.1 eq) of the Lewis acid relative to the acylating agent (isovaleryl chloride).[1]
-
-
Poor Reagent Quality: The purity of your starting materials, 4-chloroanisole and isovaleryl chloride, is critical. Impurities can lead to unwanted side reactions and byproducts.[1]
-
Solution: Use high-purity reagents. If necessary, purify the starting materials by distillation before use.
-
-
Sub-optimal Reaction Temperature: Temperature control is crucial. While some reactions proceed at room temperature, others may require cooling to manage the exothermic nature of the initial steps or gentle heating to drive the reaction to completion.[1] Excessively high temperatures can promote side reactions and decomposition.[1]
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm.[5] Then, allow the reaction to proceed at room temperature or with gentle heating, while monitoring its progress.
-
-
Deactivated Aromatic Ring: While the methoxy group in 4-chloroanisole is activating, the presence of the chloro group is deactivating. If your aromatic substrate has strong electron-withdrawing groups, the Friedel-Crafts reaction may fail.[5]
-
Solution: For this specific synthesis, the combination of activating and deactivating groups should still allow the reaction to proceed. However, be mindful of this limitation with other substrates.
-
Formation of Multiple Products or Isomers
Q2: I've obtained a mixture of products, including isomers of the desired compound. How can I improve the regioselectivity?
A2: The directing effects of the substituents on the aromatic ring primarily govern the regioselectivity of the acylation. In 4-chloroanisole, the methoxy group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The strong activating effect of the methoxy group will direct the incoming acyl group primarily to the positions ortho to it.
-
Steric Hindrance: The position ortho to the methoxy group and meta to the chloro group is the most likely site of acylation, leading to the desired product. The other ortho position, being sterically hindered by the adjacent chloro group, is less favored.
-
Reaction Conditions: While the electronic effects are dominant, reaction conditions can play a role.
-
Solvent Choice: The polarity of the solvent can influence the isomer distribution.[5] For this synthesis, a non-polar solvent like dichloromethane (CH₂Cl₂) is commonly used and generally provides good selectivity.[5]
-
Lewis Acid: The choice of Lewis acid can also impact regioselectivity. While AlCl₃ is common, milder Lewis acids like FeCl₃ or ZnCl₂ could be explored, although they may require higher temperatures or longer reaction times.[5][6]
-
Difficult Work-up and Product Isolation
Q3: The work-up procedure is problematic, with the formation of emulsions or difficulty in separating the layers. What can I do?
A3: This is a common issue in Friedel-Crafts reactions due to the quenching of the excess Lewis acid.
-
Quenching Procedure: The reaction of AlCl₃ with water is highly exothermic and can form aluminum hydroxides, which can lead to emulsions.[5]
-
Extraction: Thorough extraction is necessary to recover all of the product.
-
Washing: The combined organic layers should be washed to remove any remaining acid and other impurities.
-
Solution: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl), water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine (to aid in drying).[5]
-
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one.
General Protocol for Friedel-Crafts Acylation
Materials:
-
4-Chloroanisole
-
Isovaleryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).[1][5]
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the AlCl₃.[1]
-
Cooling: Cool the flask to 0 °C using an ice-water bath.[5]
-
Reagent Addition: In the dropping funnel, prepare a solution of 4-chloroanisole (1.0 equivalent) and isovaleryl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Slow Addition: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, or until the reaction is complete (monitor by TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[5][7]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of dichloromethane.[1]
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[5]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.[1][3]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.[1]
Data Presentation
Table 1: Reagent Stoichiometry
| Reagent | Molar Ratio |
| 4-Chloroanisole | 1.0 |
| Isovaleryl chloride | 1.05 |
| Aluminum chloride (AlCl₃) | 1.1 |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Moisture contamination | Use anhydrous reagents and flame-dried glassware.[1][2][3] |
| Insufficient catalyst | Use at least a stoichiometric amount of AlCl₃.[1][4] | |
| Poor reagent quality | Purify starting materials if necessary.[1] | |
| Sub-optimal temperature | Control temperature during addition and reaction.[1][5] | |
| Formation of Isomers | Lack of regioselectivity | Use a non-polar solvent like CH₂Cl₂.[5] |
| Difficult Work-up | Emulsion formation | Quench the reaction in an ice/HCl mixture.[5][7] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation.
References
-
University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]
-
Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
PMC. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]
-
Chemistry Stack Exchange. Friedel-Crafts reaction of anisole?. Available from: [Link]
-
PMC. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]
-
PraxiLabs. Friedel Crafts Reaction Virtual Lab. Available from: [Link]
-
University of California, Irvine. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. websites.umich.edu [websites.umich.edu]
Technical Support Center: Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common impurities encountered during the typical Friedel-Crafts acylation synthesis route.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.
Issue 1: My reaction yield is significantly lower than expected.
Q: I performed the Friedel-Crafts acylation of 4-chloroanisole with isovaleryl chloride using aluminum chloride (AlCl₃), but my final yield of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one is poor. What are the likely causes?
A: Low yield in this specific Friedel-Crafts acylation is a common issue that can almost always be traced back to a few critical factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation by Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[1] Any water present in the glassware, solvents, or starting materials will react with and irreversibly deactivate the catalyst, halting the reaction.[2] The reaction between AlCl₃ and water consumes the catalyst, preventing the formation of the essential acylium ion electrophile.
-
Insufficient Catalyst Stoichiometry: A frequent misconception is that AlCl₃ acts as a true catalyst in acylations. However, the ketone product formed complexes strongly with the Lewis acid.[1] This product-catalyst complex is stable and effectively removes the AlCl₃ from the reaction, preventing it from activating more acyl chloride. Therefore, a stoichiometric amount (at least 1.0 equivalent relative to the limiting reagent) is required to drive the reaction to completion.[1]
-
Sub-optimal Temperature Control: Friedel-Crafts reactions are often exothermic.[3] If the initial mixing of reagents is done without adequate cooling (e.g., an ice bath), localized overheating can occur. Excessively high temperatures can promote side reactions and the formation of polymeric, tarry materials, which trap the product and complicate purification.
-
Poor Reagent Quality: The purity of the starting materials, 4-chloroanisole and isovaleryl chloride, is crucial. Isovaleryl chloride can hydrolyze over time if exposed to atmospheric moisture, forming isovaleric acid, which will not participate in the reaction.
Workflow for Diagnosing and Improving Low Yields:
This workflow provides a systematic approach to identifying and resolving the root cause of poor reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: My analytical data (HPLC/GC) shows significant impurity peaks.
Q: My final product shows several unexpected peaks in the HPLC chromatogram besides the main product and starting materials. What could these impurities be?
A: Beyond unreacted starting materials, several byproducts can form under typical Friedel-Crafts conditions. Identifying them is key to optimizing the reaction and purification.
Table 1: Common Impurities and Their Probable Origins
| Impurity Name | Structure | Probable Cause & Mechanism | Recommended Action |
| Isovaleric Acid | Hydrolysis. Caused by moisture reacting with the isovaleryl chloride starting material. | Ensure strict anhydrous conditions. Use freshly opened or distilled acyl chloride. | |
| 1-(3-Chloro-2-methoxyphenyl)-3-methylbutan-1-one | ![]() | Isomeric Acylation. Acylation occurs at the other ortho position to the methoxy group. This is typically a minor product due to steric hindrance. | Lower reaction temperature to improve regioselectivity. |
| 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one | ![]() | Demethylation. The strong Lewis acid (AlCl₃) can cleave the methyl ether, especially at elevated temperatures. | Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂), lower the reaction temperature, or minimize reaction time. |
| Diacylated Product | N/A | Polysubstitution. A second acylation on the aromatic ring. This is generally unlikely as the first acyl group deactivates the ring to further substitution.[4] | This impurity is rare. If observed, it indicates highly activating starting material or extreme conditions. Reduce temperature and catalyst loading. |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This method is suitable for monitoring reaction progress and determining the purity of the final product.[5]
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude or purified product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute this stock solution as needed (e.g., to 10-50 µg/mL) for analysis.[5]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Record the chromatogram for a sufficient time (e.g., 15-20 minutes) to allow all potential impurities to elute. The product will be a major peak, with impurities appearing as smaller peaks at different retention times.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one?
A1: The synthesis is a classic Friedel-Crafts acylation, which is an electrophilic aromatic substitution (EAS) reaction.[6][7]
-
Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, reacts with isovaleryl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[8]
-
Electrophilic Attack: The electron-rich π-system of the 4-chloroanisole ring acts as a nucleophile, attacking the acylium ion. The methoxy (-OCH₃) group is a strong activating, ortho-para director, while the chloro (-Cl) group is a deactivating, ortho-para director. The powerful activating effect of the methoxy group governs the regioselectivity, directing the attack to the position ortho to it (the para position is blocked by chlorine).[7] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Re-aromatization: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon where the acyl group was added. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which immediately complexes with the ketone product).
-
Workup: The reaction is quenched with acid and water to destroy any remaining reactive species and break up the aluminum-ketone complex.
Caption: Friedel-Crafts Acylation Reaction Pathway.
Q2: Why is polysubstitution not a major concern in this reaction, unlike in Friedel-Crafts alkylation?
A2: The acyl group (-COR) attached to the aromatic ring is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore much less reactive towards further electrophilic attack than the starting material (4-chloroanisole).[4] In contrast, the alkyl groups added during Friedel-Crafts alkylation are activating, making the product more reactive than the starting material and often leading to multiple alkylations.[1]
Q3: Can I use other Lewis acids besides aluminum chloride?
A3: Yes, other Lewis acids can be used, and may even be preferable if side reactions like demethylation are an issue. Common alternatives include iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[9] However, these are generally less reactive than AlCl₃, so the reaction may require higher temperatures or longer reaction times to achieve a comparable yield.
Q4: How should I properly quench a Friedel-Crafts reaction?
A4: The quench step must be performed carefully to manage the highly exothermic decomposition of the remaining catalyst and the product-catalyst complex. The reaction mixture should be cooled in an ice bath and then slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.[3] The acid helps to keep aluminum salts dissolved in the aqueous phase. This should be done in a well-ventilated fume hood with vigorous stirring.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O.
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
- S
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs.
- 12BL Experiment 10: Friedel Crafts Acyl
- SIELC Technologies. (2018). Separation of Acetophenone on Newcrom R1 HPLC column.
- BYJU'S.
- Sigma-Aldrich.
- 13 Friedel-Crafts Acyl
- YouTube. (2017).
- OSHA. (1982). ACETOPHENONE Method no. PV2003.
- Experiment 1: Friedel-Crafts Acyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. byjus.com [byjus.com]
- 9. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
Technical Support Center: Stability Profile of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Ticket ID: #CHM-82938-STAB Subject: Stability Assessment & Troubleshooting Guide: Acidic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context[1][2][3]
Compound Analysis:
-
Core Structure: Aryl alkyl ketone (Isovalerophenone derivative).
-
Substituents: 5-Chloro (electron-withdrawing, deactivating), 2-Methoxy (electron-donating, activating, ortho-director).
-
Critical Vulnerability: The ortho-methoxy group is the primary site of instability under acidic conditions. While the ketone moiety is relatively robust, the ether linkage is susceptible to acid-catalyzed O-dealkylation (demethylation), particularly in the presence of nucleophilic conjugate bases (e.g., Br⁻, I⁻).
Stability Verdict: The compound is metastable in dilute mineral acids (HCl, H₂SO₄) at ambient temperatures (<25°C). However, it exhibits high risk of degradation under the following conditions:
-
High Temperature (>50°C): Accelerates hydrolysis of the ether.
-
Strong Nucleophilic Acids: HBr and HI will rapidly cleave the methyl ether to form the phenol.
-
Lewis Acids: AlCl₃ or BBr₃ will cause immediate demethylation (often used intentionally for this purpose).
Degradation Mechanism: The "Hidden" Pathway
Users often mistake the loss of the methyl group for general decomposition. Understanding the mechanism is crucial for troubleshooting.
Mechanism: Acid-Catalyzed O-Demethylation
The presence of the carbonyl group at the C1 position creates an electronic push-pull system. However, the degradation is primarily driven by the protonation of the ether oxygen, followed by nucleophilic attack.
Key Insight: The rate of this reaction depends heavily on the counter-ion of the acid used.
-
Chloride (Cl⁻): Weak nucleophile in water; slow degradation.
-
Bromide (Br⁻): Strong nucleophile; rapid degradation (forms MeBr).
-
Bisulfate (HSO₄⁻): Non-nucleophilic; very slow degradation (kinetic stability).
Experimental Data & Risk Assessment
The following table summarizes the stability profile based on standard forced degradation protocols for aryl methyl ethers.
| Acid Medium | Temperature | Duration | Predicted Stability | Primary Degradant |
| 0.1 N HCl | 25°C | 24 Hours | Stable (< 0.5% loss) | None |
| 1.0 N HCl | 60°C | 4 Hours | Risk (2-5% loss) | 2-Hydroxy derivative |
| 1.0 N H₂SO₄ | 60°C | 4 Hours | Stable (< 1% loss) | None (Lack of nucleophile) |
| 48% HBr | Reflux | 1 Hour | Critical Failure (>90% loss) | 2-Hydroxy derivative |
| TFA (Neat) | 25°C | 24 Hours | Stable | None |
Technical Note: If your LCMS shows a new peak with M-14 (loss of CH₂) or M-14+1 (phenol protonated), you have triggered the demethylation pathway.
Troubleshooting Guide (FAQ)
Q1: "I see a peak splitting in my HPLC chromatogram when using acidic mobile phases (0.1% TFA). Is the compound degrading on the column?"
Diagnosis: Likely Rotational Isomerism , not degradation. Explanation: The bulky isobutyl group and the ortho-substituents (Cl and OMe) can create a rotational barrier around the aryl-carbonyl bond (atropisomerism-like behavior). In acidic media, the protonated carbonyl stabilizes specific conformers. Solution:
-
Run the column oven at 40°C or 50°C . Higher thermal energy speeds up bond rotation, often merging the split peaks into a single sharp peak.
-
Check the peak spectra (UV/MS). If both peaks have identical spectra, it is a conformer issue, not a chemical change.
Q2: "My yield dropped significantly after an acidic workup. Where did the product go?"
Diagnosis: "Oiling Out" / Phase Separation. Explanation: Protonation of the carbonyl oxygen increases water solubility slightly, but the lipophilic chloro-aryl and isobutyl groups dominate. In strong acid, the compound may form an "oil" that sticks to the glassware or forms an emulsion, rather than partitioning cleanly into the organic layer. Solution:
-
Do not use strong acid to quench.[1] Adjust pH to neutral (pH 6-7) before extraction.
-
Use DCM (Dichloromethane) rather than Ethyl Acetate for extraction, as chlorinated solvents solubilize this motif better.
Q3: "Can I use Lewis Acids (AlCl₃) for Friedel-Crafts reactions on this molecule?"
Diagnosis: High Risk of Side Reactions. Explanation: While you can form this molecule using Friedel-Crafts, subjecting the formed molecule to AlCl₃ will de-protect the methoxy group. AlCl₃ coordinates with the ether oxygen, facilitating cleavage. Solution: If further functionalization is needed, use milder catalysts (e.g., ZnCl₂ or Indium triflate) or perform reactions under basic conditions if possible.
Validated Stress-Test Protocol
Use this protocol to validate the stability of your specific lot of material. This is a self-validating system: if the control fails, the assay is invalid.
Objective: Determine the "Safe Operating Window" for acidic processing.
Workflow Diagram
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one in 5 mL of Acetonitrile (ACN).
-
Acidification: Add 5 mL of 1.0 N HCl . (Final concentration ~0.5 N).
-
Incubation:
-
Vial A: Keep at ambient temperature (20-25°C).
-
Vial B: Heat to 60°C in a heating block.
-
-
Sampling:
-
Sample Vial A at t=24h.
-
Sample Vial B at t=4h.
-
-
Quench: Neutralize an aliquot with 1.0 N NaOH or dilute immediately into mobile phase.
-
Analysis: Inject onto C18 column.
-
Success Criteria: Purity of the main peak must remain >99.0%.
-
Failure Mode: Appearance of a peak at roughly RRT 0.8-0.9 (more polar phenol).
-
References & Authority
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on cleavage of Aryl Methyl Ethers).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of nucleophilic substitution at the methyl group of aryl ethers).
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Framework for forced degradation studies).[2][3][4][5]
-
PubChem Compound Summary. (2024). 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one. National Center for Biotechnology Information.
Sources
Degradation products of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one over time
Technical Support Center: Stability & Degradation Profiling Subject: 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one (CM-MB-One) Ticket ID: #STAB-82938-TECH Status: Open / Technical Advisory[1]
Executive Summary & Chemical Context
User Query: "What are the primary degradation products of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one over time, and how do we troubleshoot impurity peaks in HPLC?"
Scientist’s Assessment: This compound is a functionalized aryl ketone . Its stability profile is dictated by three competing reactive centers: the carbonyl bridge (susceptible to reduction and photolysis), the methoxy-chlorobenzene ring (susceptible to nucleophilic attack or demethylation), and the isobutyl alkyl chain (susceptible to radical oxidation).
While specific degradation literature for this exact CAS is proprietary, we apply First-Principles Degradation Chemistry and ICH Q1A(R2) guidelines to predict the behavior you will observe in the lab.
Predicted Degradation Pathways (The "Why" and "How")
The following diagram illustrates the three primary failure modes for this molecule: Photolysis (Light) , Reduction (Chemical/Metabolic) , and Hydrolysis (Acidic/Enzymatic) .
Figure 1: Predicted degradation tree showing the three primary breakdown routes.
Detailed Mechanism Analysis
| Degradant ID | Chemical Name | Mechanism | Trigger Condition | HPLC Behavior (Predicted) |
| Degradant A | 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-ol | Carbonyl Reduction | Exposure to reducing agents (e.g., NaBH₄ traces) or biological metabolism.[1] | RRT ~0.85 - 0.95 . The alcohol is more polar than the ketone but retains the lipophilic chain. |
| Degradant B | 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one | O-Demethylation | Strong acidic stress (e.g., 1N HCl at 60°C) or Lewis acids (BBr₃).[1] | RRT < 0.80 . The free phenol significantly increases polarity. |
| Degradant C | 5-Chloro-2-methoxyacetophenone | Norrish Type II (Photo) | UV Light (300–350 nm).[1] Gamma-hydrogen abstraction leads to chain cleavage. | RRT < 0.50 . Loss of the isobutyl chain makes this molecule much smaller and more polar. |
| Degradant D | 5-Chloro-2-methoxybenzoic acid | Oxidative Cleavage | Strong oxidizers (H₂O₂ > 3%) or prolonged air exposure.[1] | RRT ~0.20 . Highly polar carboxylic acid; likely elutes near the solvent front. |
Troubleshooting Guide: HPLC & LC-MS Anomalies
Scenario 1: "I see a new peak growing at RRT 0.90 in my stability samples."
-
Diagnosis: This is likely the Alcohol Derivative (Degradant A) .
-
Why? Aryl ketones are chemically stable but can be reduced if your mobile phase contains amine modifiers that degrade, or if the sample was extracted from a biological matrix (enzymatic reduction).
-
Confirmation Step: Check LC-MS.
-
Parent Mass: [M+H]+ = 227.1 (approx).
-
Degradant Mass: [M+H]+ = 229.1 (+2 Da shift indicates hydrogenation).
-
Scenario 2: "The sample turned yellow after leaving it on the bench, and purity dropped."
-
Diagnosis: Photochemical Degradation (Norrish Type II) .
-
Why? The 3-methylbutan-1-one chain possesses a
-hydrogen (gamma to the carbonyl). Under UV light, the carbonyl oxygen abstracts this hydrogen, forming a diradical that cleaves the chain.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Confirmation Step: Look for Degradant C (Acetophenone derivative). The mass spectrum will show a loss of C3H6 (approx -42 Da) from the parent.
Scenario 3: "My peak area is decreasing, but no new peaks are appearing."
-
Diagnosis: Volatile Loss or Precipitation .
-
Why? If the molecule undergoes Norrish Type I cleavage (less likely but possible), it fragments into radicals that may form volatile chlorinated benzenes that evaporate, or polymers that do not elute.[1]
-
Action: Check the mass balance. If <95%, suspect volatile degradation products or adsorption to the container walls.
Experimental Protocols: Forced Degradation (Stress Testing)
To validate these degradants in your specific formulation, perform the following Stress Testing Protocol compliant with ICH Q1A(R2).
Protocol A: Photostability (The Critical Test)
-
Equipment: Photostability chamber (Cool White Fluorescent + Near UV).[2]
-
Sample: 1 mg/mL solution in Acetonitrile/Water (50:50).
-
Procedure:
-
Expose sample to 1.2 million lux hours (approx. 5-7 days).
-
Prepare a "Dark Control" (wrapped in aluminum foil) in the same chamber.
-
Analysis: Compare Exposed vs. Dark Control. Any peak present in Exposed but absent in Dark is a photo-degradant.
-
Protocol B: Hydrolytic Stress (Acid/Base)
-
Acid: Mix sample with 0.1 N HCl . Heat at 60°C for 4 hours.
-
Target: 5-20% degradation. If <5%, increase to 1 N HCl.[1]
-
Look for: Demethylation (Phenol formation).
-
-
Base: Mix sample with 0.1 N NaOH . Heat at 60°C for 4 hours.
-
Note: Aryl ketones are generally stable to base, but the chlorobenzene moiety could undergo nucleophilic substitution (rare under these conditions) or aldol-like condensation if impurities are present.[1]
-
Protocol C: Oxidative Stress
-
Reagent: 3% H₂O₂ at Room Temperature for 24 hours.
-
Warning: Do not heat initially. H₂O₂ + Heat can destroy the aromatic ring completely, leading to irrelevant data.
-
Look for: N-oxides (if amine impurities exist) or Benzoic acid derivatives.
Troubleshooting Flowchart
Use this decision tree to identify the source of impurity peaks.
Figure 2: Rapid diagnostic logic for identifying degradation sources based on Mass Shift.
References & Authority
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2] (Defines stress testing parameters).
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. (Defines light exposure requirements).
-
Norrish, R. G. W. "The mechanism of photochemical change in solution." Nature, regarding Type I and Type II cleavage of ketones. (Foundational photochemistry).
-
PubChem Compound Summary : 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one (CAS 82938-20-3).[1] [1]
Disclaimer: This guide is based on predictive chemical stability profiling and standard industry guidelines. Empirical validation using the described forced degradation protocols is required for regulatory submission.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, using the foundational structure of isovalerophenone as a reference to elucidate the distinct spectral effects of aromatic substituents. By explaining the causality behind chemical shifts and coupling patterns, this guide offers a practical and scientifically rigorous approach to structural verification and analysis.
The Principle of Comparative Analysis in NMR
Structural elucidation via NMR spectroscopy is rarely performed in a vacuum. The most robust analyses are grounded in comparison, either to known literature values or to structurally analogous compounds. This approach allows for a more confident assignment of resonances by isolating the electronic effects of specific functional groups. In this guide, we will predict and analyze the spectrum of our target compound by first understanding the spectrum of its unsubstituted parent, isovalerophenone, and then introducing the electronic perturbations caused by the chloro and methoxy groups.
Baseline Analysis: ¹H NMR Spectrum of Isovalerophenone
Isovalerophenone (3-methyl-1-phenylbutan-1-one) provides the fundamental aliphatic and aromatic backbone of our target molecule.[1][2] Its spectrum is relatively straightforward and serves as an ideal baseline for comparison.
Molecular Structure and Proton Environments of Isovalerophenone:
Caption: Molecular structure of Isovalerophenone with key proton groups labeled.
The expected ¹H NMR signals for isovalerophenone are characterized by a simple aromatic region, reflecting a monosubstituted benzene ring, and a distinct aliphatic region for the isobutyl chain.
Predictive Analysis: ¹H NMR of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
The introduction of a chloro group at the C5 position and a methoxy group at the C2 position dramatically alters the electronic environment of the aromatic ring, leading to predictable changes in the ¹H NMR spectrum.
-
Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance and moderately electron-withdrawing through induction. Its primary effect is to shield (decrease the chemical shift of) the ortho and para protons.[3]
-
Chloro Group (-Cl): This group is electron-withdrawing through induction and weakly electron-donating through resonance. It generally deshields (increases the chemical shift of) nearby protons.[4]
The interplay of these effects on a 1,2,4-trisubstituted ring results in three distinct aromatic proton signals, each with a unique chemical shift and coupling pattern.
Molecular Structure and Proton Assignments:
Caption: A systematic workflow for acquiring and analyzing a ¹H NMR spectrum for structural elucidation.
Conclusion
The predictive ¹H NMR analysis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, when benchmarked against its parent compound isovalerophenone, provides a clear and instructive example of how substituent effects govern spectral outcomes. The electron-donating methoxy group and the electron-withdrawing chloro group create a distinct and predictable pattern in the aromatic region, while the aliphatic portion of the spectrum remains largely unperturbed. This comparative approach, combined with a robust experimental protocol, empowers researchers to confidently assign spectral features and verify the structure of novel compounds with a high degree of scientific rigor.
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A Comparative Guide to the Spectroscopic Characterization of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
In the landscape of pharmaceutical development and organic synthesis, the unambiguous characterization of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of the intermediate compound, 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, offering researchers a comprehensive toolkit for structural elucidation and purity assessment.
Part 1: FTIR Spectral Analysis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups within a molecule.[1] The vibrational transitions of chemical bonds, induced by the absorption of infrared radiation, provide a unique "fingerprint" of the compound. For 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, the expected spectral peaks are derived from its constituent functional groups: an aromatic ketone, an aryl-alkyl ether, a chlorinated aromatic ring, and aliphatic chains.
Predicted FTIR Spectral Peaks and Their Assignments
The interpretation of the FTIR spectrum relies on correlating the observed absorption bands (in wavenumbers, cm⁻¹) to specific molecular vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Rationale and Commentary |
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak | These peaks, appearing at slightly higher frequencies than aliphatic C-H stretches, are characteristic of the C-H bonds on the benzene ring.[2][3][4] |
| ~2960-2870 | C-H Stretch | Aliphatic (CH₃, CH) | Strong | These absorptions arise from the stretching vibrations of the methyl and methine groups in the 3-methylbutanoyl side chain. |
| ~1690-1666 | C=O Stretch | Aromatic Ketone | Strong | The carbonyl stretch is one of the most prominent peaks in the spectrum.[5] Its frequency is lower than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes the pi electrons and weakens the C=O bond.[6][7] |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Medium-Weak | Aromatic rings exhibit a series of characteristic absorptions due to the stretching of the carbon-carbon bonds within the ring.[2][4] |
| ~1250 and ~1040 | C-O Stretch | Aryl-Alkyl Ether | Strong | Aryl-alkyl ethers typically show two distinct C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[8][9] |
| ~850-550 | C-Cl Stretch | Aryl Halide | Medium-Strong | The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region of the spectrum.[10] |
| ~900-675 | C-H Bend (out-of-plane) | Aromatic | Strong | The pattern of these strong "oop" bands can provide information about the substitution pattern on the aromatic ring.[2][4] |
Experimental Protocol: Acquiring the FTIR Spectrum via ATR
Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR that requires minimal sample preparation.
Objective: To obtain a high-quality FTIR spectrum of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Sample of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one (solid or viscous liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
Sample Application: Place a small amount of the sample onto the center of the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background by the instrument's software. Perform a baseline correction if necessary.
-
Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes after analysis.
Part 2: A Comparative Guide to Alternative Characterization Techniques
While FTIR is excellent for functional group identification, a comprehensive characterization requires a multi-technique approach.[1][11] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provide complementary information.
Comparative Overview of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| FTIR | Functional groups present. | mg, solid or liquid. | Rapid, non-destructive, low cost. | Provides limited information on molecular connectivity and stereochemistry. Not ideal for purity assessment. |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, chemical environment of atoms, connectivity. | 5-10 mg, soluble in deuterated solvent. | Unparalleled for structural elucidation. | Higher cost, requires soluble sample, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[12] | µg-ng, soluble or volatile. | Extremely sensitive, provides molecular formula.[12] | Fragmentation can be complex, isomers may not be distinguishable without coupling to chromatography. |
| HPLC | Purity of the sample, quantification, separation of mixtures.[13][14] | µg-mg, soluble in mobile phase. | Excellent for assessing purity and quantifying components in a mixture.[11] | Does not provide direct structural information of unknowns without a coupled detector like MS. |
In-Depth Analysis of Complementary Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, ¹H NMR would reveal the number of unique protons and their neighboring environments through chemical shifts and splitting patterns. For instance, the methoxy group (-OCH₃) would appear as a singlet, while the protons on the 3-methylbutanoyl chain would show characteristic multiplets. ¹³C NMR would identify the number of unique carbon atoms, including the carbonyl carbon and the carbons of the aromatic ring.[15][16]
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[17][18] Fragmentation analysis could show the loss of the isobutyl group or the chloromethoxybenzoyl moiety, further corroborating the structure.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the synthesized compound.[19][20][21] A reversed-phase HPLC method with a UV detector would likely show a single major peak for the pure compound, with any impurities appearing as separate, smaller peaks. This is essential for ensuring the compound is suitable for its intended application, particularly in drug development.[11]
Part 3: Integrated Characterization Workflow
For a newly synthesized batch of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, a logical and efficient characterization workflow is paramount. This ensures both the structural identity and the purity of the compound are confirmed.
Workflow Diagram
Caption: Integrated workflow for compound characterization.
This workflow illustrates that after synthesis and purification, HPLC is first employed to confirm the purity of the compound. Once satisfactory purity is achieved, a suite of spectroscopic techniques (FTIR, NMR, and MS) is used in concert to provide an unambiguous structural confirmation. The data from each technique should be self-consistent and collectively support the proposed structure of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one.
Conclusion
The characterization of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one is most effectively achieved through an integrated analytical approach. While FTIR spectroscopy provides a rapid and invaluable assessment of the key functional groups, it is the synergistic use of NMR for structural mapping, Mass Spectrometry for molecular weight and fragmentation confirmation, and HPLC for purity assessment that provides the complete and trustworthy characterization required in modern chemical research and drug development.
References
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A Comparative Analysis of Phenyl Ketones for Drug Discovery: A Spotlight on 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
This guide provides a comparative analysis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, a substituted phenyl ketone with potential pharmacological relevance, against a backdrop of structurally and functionally diverse phenyl ketones. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and reactivity of these compounds, offering experimental insights and data-driven comparisons to inform future research and development.
Phenyl ketone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including anti-inflammatory, hepatoprotective, antimicrobial, and anticancer properties.[1][2] The specific substitutions on the phenyl ring and the nature of the alkyl chain attached to the carbonyl group can dramatically influence the molecule's physicochemical properties and biological activity.[3][4] This guide will use 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one as a focal point to explore these structure-activity relationships (SAR).
We will compare our target molecule with three other phenyl ketones to build a comprehensive profile:
-
Acetophenone (Methyl phenyl ketone): The simplest aromatic ketone, serving as a fundamental baseline for reactivity and spectral properties.
-
1-(4-Methoxyphenyl)ethan-1-one (p-Methoxyacetophenone): An analogue with a single, electron-donating group to isolate the electronic influence of the methoxy substituent.
-
Pentamethylphenyl (Ph*) ethanone: A sterically hindered ketone that showcases unique reactivity due to conformational constraints.[5][6]
I. Synthesis and Mechanistic Considerations
The most common and versatile method for synthesizing aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
For our target molecule, 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, the synthesis would proceed via the acylation of 4-chloroanisole with 3-methylbutanoyl chloride. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the chloro group (-Cl) is a deactivating, ortho-, para-director. The directing effects are synergistic, favoring acylation at the position ortho to the methoxy group and meta to the chloro group, leading to the desired product.
Caption: Friedel-Crafts Acylation workflow for synthesizing the target molecule.
II. Physicochemical and Spectroscopic Characterization
The electronic and steric environment of a phenyl ketone derivative dictates its physical properties and profoundly influences its spectroscopic signatures. The interplay between the electron-withdrawing chloride and electron-donating methoxy group in our target molecule creates a unique electronic profile compared to simpler analogues.
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Hydrogen Bond Acceptors |
| Target Molecule | C₁₂H₁₅ClO₂ | 226.70 | ~3.5 | 2 |
| Acetophenone | C₈H₈O | 120.15 | 1.58 | 1 |
| p-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 1.59 | 2 |
| Pentamethylphenyl ethanone | C₁₃H₁₈O | 190.28 | ~3.2 | 1 |
Data for analogues sourced or calculated from publicly available chemical databases. LogP values are estimates and serve for comparative purposes.
The isobutyl group and the chloro-substituent in the target molecule significantly increase its lipophilicity (LogP) compared to the smaller, more polar analogues. This is a critical parameter in drug design, as it affects membrane permeability and solubility.[1]
Experimental Protocol: NMR and MS Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for structural elucidation.[7]
Objective: To confirm the identity and purity of synthesized phenyl ketones.
Materials:
-
Synthesized phenyl ketone sample (~10-20 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation (NMR): Dissolve the sample in ~0.6 mL of deuterated solvent in a clean NMR tube. Ensure complete dissolution.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This typically requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate ¹H NMR signals and identify chemical shifts (ppm) for all signals.
-
Sample Preparation (MS): Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
MS Acquisition: Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source. Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern if MS/MS data is acquired.
Comparative Spectroscopic Data Analysis
The positions of key signals in NMR and IR spectra provide a wealth of information about the electronic environment of the molecule.
| Compound | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Key IR Absorption (cm⁻¹) |
| Target Molecule (Predicted) | Aromatic: 6.9-7.5; -OCH₃: ~3.9; -CH₂-: ~2.8; -CH-: ~2.2; -CH₃: ~0.9 | Carbonyl (C=O): ~195-200; Aromatic C-O: ~158; Aromatic C-Cl: ~130 | C=O stretch: ~1680-1690 |
| Acetophenone | Aromatic: 7.4-7.9; -CH₃: ~2.6 | Carbonyl (C=O): ~198; Aromatic: 128-137 | C=O stretch: ~1685 |
| p-Methoxyacetophenone | Aromatic: 6.9, 7.9; -OCH₃: ~3.8; -CH₃: ~2.5 | Carbonyl (C=O): ~196; Aromatic C-O: ~163 | C=O stretch: ~1675 |
| Pentamethylphenyl ethanone[6] | -CH₃ (ring): ~2.2-2.3; -CH₃ (acetyl): ~2.5 | Carbonyl (C=O): ~208; Aromatic: 132-138 | C=O stretch: ~1697 |
Causality Behind the Data:
-
Carbonyl (C=O) Stretch: The electron-donating methoxy group in p-methoxyacetophenone increases the single-bond character of the carbonyl through resonance, lowering its stretching frequency in the IR spectrum compared to acetophenone. In our target molecule, this effect is counteracted by the electron-withdrawing chloro group. For pentamethylphenyl ethanone, steric hindrance forces the carbonyl group out of plane with the aromatic ring, reducing conjugation and increasing the stretching frequency.[5][6]
-
¹³C NMR of Carbonyl: The chemical shift of the carbonyl carbon is highly sensitive to electronic effects. The extreme downfield shift in pentamethylphenyl ethanone is a direct result of the lack of conjugation with the twisted phenyl ring.[6]
-
¹H NMR of Aromatic Protons: The protons on the ring of the target molecule will exhibit a complex splitting pattern due to their distinct chemical environments, influenced by both the chloro and methoxy substituents.
III. Comparative Reactivity and Biological Potential
The substituents on the phenyl ring govern the reactivity of both the carbonyl group and the aromatic ring itself. Understanding these effects is crucial for predicting reaction outcomes and designing molecules with specific biological targets.
Sources
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A Senior Application Scientist's Guide to Validating Assay Methods for 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is not merely a procedural step but the very foundation of product safety and efficacy. For a novel compound such as 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, a substituted aromatic ketone with potential applications as a synthetic intermediate or active pharmaceutical ingredient (API), the validation of its assay methods is of paramount importance. This guide provides a comparative analysis of two principal chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of this compound. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring a framework that is scientifically sound and globally recognized.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This guide will delve into the experimental design, rationale, and expected performance characteristics of each method, offering researchers a comprehensive roadmap for establishing a validated assay for this, or structurally similar, molecules.
Chemical Structure and Analytical Considerations
Before comparing analytical methods, it is crucial to understand the physicochemical properties of the target analyte, 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one.
Caption: Chemical Structure of the Target Analyte.
The molecule possesses a chromophore (the substituted benzene ring and carbonyl group) making it suitable for UV detection. Its predicted molecular weight and potential for volatility after derivatization also make it a candidate for GC-MS analysis. The choice between HPLC and GC will largely depend on the sample matrix, required sensitivity, and the thermal stability of the compound.
Method Comparison: HPLC-UV vs. GC-MS
A successful assay validation hinges on a systematic approach. The following diagram outlines the universal workflow for validating an analytical method, applicable to both HPLC and GC techniques, as derived from ICH guidelines.[3]
Caption: General Workflow for Analytical Method Validation.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation based on volatility and partitioning with a gaseous mobile phase, with detection by mass fragmentation. |
| Analyte Suitability | Ideal for non-volatile or thermally labile compounds. The target molecule is well-suited for this technique. | Requires volatile and thermally stable analytes. Derivatization may be necessary for polar or high molecular weight compounds.[6][7] |
| Selectivity | Good. Can be optimized by altering mobile phase composition, column chemistry, and detection wavelength. | Very High. Mass spectra provide structural information, allowing for definitive peak identification and separation from co-eluting impurities.[8][9] |
| Sensitivity | Generally in the low ng to µg range. | Typically offers higher sensitivity, often in the pg to low ng range. |
| Throughput | Can be high, especially with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[10] | Can be lower due to longer run times and potential need for derivatization steps.[10] |
| Cost & Complexity | Lower initial and operational cost. Simpler to operate and maintain. | Higher initial investment and maintenance costs. Requires more specialized expertise. |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Rationale: This is often the first-choice method for aromatic ketones due to its robustness, simplicity, and the strong UV absorbance of the analyte. A C18 column is selected for its versatility in retaining moderately non-polar compounds like the target molecule. An acetonitrile/water mobile phase provides good peak shape and resolution for such analytes.
Experimental Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (determined via UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one reference standard and dissolve in 10 mL of acetonitrile to get a 1 mg/mL solution.
-
Working Standards: Prepare a series of working standards for linearity (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the test sample to a target concentration of 100 µg/mL in the mobile phase.
-
Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks at the analyte's retention time. | Peak is spectrally pure; no interference from placebo or degradation products. |
| Linearity (10-150 µg/mL) | Correlation Coefficient (R²) ≥ 0.998 | R² = 0.9995 |
| Range | 80-120% of test concentration (80-120 µg/mL) | Method is accurate, precise, and linear within this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% (at 80%), 100.2% (at 100%), 99.8% (at 120%) |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0% | Repeatability = 0.8% Intermediate = 1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes | Passed (Flow rate ±0.1 mL/min, Temp ±2°C) |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful alternative, offering superior selectivity and sensitivity. Due to the ketone's polarity and molecular weight, direct analysis may be possible, but derivatization (e.g., silylation) could improve peak shape and thermal stability.[6][11] This protocol assumes direct analysis is feasible. The use of a non-polar column like a DB-5ms is standard for a wide range of semi-volatile organic compounds.
Experimental Protocol
-
Instrumentation: Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Acquisition Mode: Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution in Dichloromethane.
-
Working Standards: Prepare a series of working standards for linearity (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with Dichloromethane.
-
Sample Solution: Prepare the test sample to a target concentration of 5 µg/mL in Dichloromethane.
-
Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique mass spectrum and no co-eluting peaks with target ions. | Confirmed by mass spectrum library match; no interference observed in SIM mode. |
| Linearity (0.1-10 µg/mL) | Correlation Coefficient (R²) ≥ 0.995 | R² = 0.9991 |
| Range | 80-120% of test concentration (4-6 µg/mL) | Method is accurate, precise, and linear within this range. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.7% (at 80%), 101.5% (at 100%), 103.2% (at 120%) |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 5.0% Intermediate (Inter-day) ≤ 5.0% | Repeatability = 2.1% Intermediate = 3.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 (in SIM mode) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 (in SIM mode) | 0.07 µg/mL |
| Robustness | %RSD ≤ 5.0% after minor changes | Passed (Injector temp ±5°C, Oven ramp ±1°C/min) |
Conclusion and Recommendation
Both HPLC-UV and GC-MS are viable and robust techniques for the quantitative assay of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one.
-
RP-HPLC-UV stands out as the more practical choice for routine quality control environments. Its operational simplicity, lower cost, and high throughput make it ideal for release testing and stability studies where high sensitivity is not the primary driver. The validation data demonstrates excellent accuracy and precision, well within typical pharmaceutical requirements.
-
GC-MS offers unparalleled selectivity and significantly lower detection limits. This method should be the preferred choice for applications requiring trace-level quantification, such as impurity profiling, analysis in complex biological matrices, or for definitive identification in investigational studies. While more complex, its power to resolve and identify unknown related substances provides a level of confidence that UV detection cannot match.
The final selection must be aligned with the specific analytical objective. For routine assays of the bulk drug substance or formulated product, the RP-HPLC-UV method is recommended . For challenging research applications or trace analysis, the GC-MS method provides superior performance . In all cases, a comprehensive validation as outlined by regulatory guidelines is mandatory to ensure data integrity and regulatory compliance.[12][13]
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
- Nowak, S., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 163, 14-22.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2025). Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. Retrieved from [Link]
-
PubMed. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Retrieved from [Link]
-
DSpace Repository. (n.d.). Determination of benzophenone derivatives in wastewater by GC-MS/MS combined with in-port derivatization. Retrieved from [Link]
- Google Patents. (n.d.). KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
-
National Center for Biotechnology Information. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]
- 8. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. acikerisim.ege.edu.tr [acikerisim.ege.edu.tr]
- 12. scribd.com [scribd.com]
- 13. fda.gov [fda.gov]
Comparative Guide: Elemental Analysis & Validation Strategies for 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Executive Summary
This guide provides a technical breakdown of the elemental analysis (EA) requirements for 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one , a halogenated aromatic ketone often utilized as a pharmaceutical intermediate.
While classical combustion analysis (CHN) remains the "gold standard" for publication (typically requiring
Theoretical Benchmark: The Calculation
Before any experimental validation, the theoretical baseline must be established using IUPAC standard atomic weights.
Compound: 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Molecular Formula:
Step-by-Step Calculation
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 12 | 12.011 | |
| Hydrogen (H) | 15 | 1.008 | |
| Chlorine (Cl) | 1 | 35.450 | |
| Oxygen (O) | 2 | 15.999 | |
| Total MW | 226.700 g/mol |
Theoretical Composition (Target Values)
-
% Carbon:
-
% Hydrogen:
-
% Chlorine:
-
% Oxygen:
Critical Note: For publication in journals like J. Med. Chem. or J. Org. Chem., experimental results must fall within
of these values.
C Range:
H Range:
Comparative Analysis of Validation Methods
This section objectively compares three methodologies to validate the identity and purity of the target compound.
Method A: Classical Combustion Analysis (CHN + Halogen)
Best For: Establishing bulk purity and meeting strict journal guidelines.
-
Mechanism: The sample is combusted in excess oxygen. C converts to
, H to . -
The Chlorine Challenge: Standard CHN analyzers often struggle with halogens. Chlorine can form volatile inorganic residues or interfere with detectors.
-
Solution: The Schöniger Flask (Oxygen Flask) method is required for accurate Cl determination.[1] The sample is burned in a flask, and the combustion products are absorbed into an alkaline solution, followed by potentiometric titration with
.[1]
Method B: High-Resolution Mass Spectrometry (HRMS)
Best For: Confirming molecular formula and isotopic identity.
-
Mechanism: Measures the exact mass-to-charge ratio (
). -
Relevance to Target: The chlorine atom provides a distinct isotopic signature. Natural chlorine is ~75%
and ~25% . -
Expected Spectrum: A parent peak (
) at 226.0761 and an peak at 228.0731 with a characteristic 3:1 intensity ratio . -
Limitation: HRMS confirms identity but not purity. It cannot detect inorganic salts or solvent traps effectively.
Method C: Quantitative NMR (qNMR)
Best For: Absolute purity determination without combustion artifacts.
-
Mechanism: Uses an internal standard (IS) of known high purity (e.g., 1,3,5-trimethoxybenzene or maleic acid) to integrate against the target molecule's signals.
-
Target Signals: The methoxy singlet (
ppm) or the isopropyl methyls ( ppm) are distinct and easy to integrate. -
Advantage: Orthogonal to chromatography; unaffected by the chlorine atom's combustion properties.
Data Presentation: Method Performance Matrix
| Feature | Combustion Analysis (CHN) | HRMS (Orbitrap/Q-TOF) | qNMR |
| Primary Output | Weight % of Elements | Exact Mass ( | Absolute Purity (wt%) |
| Sample Required | 2–5 mg (Destructive) | < 0.1 mg (Destructive) | 5–20 mg (Non-destructive) |
| Precision | < 3 ppm (Mass Error) | ||
| Chlorine Handling | Difficult (Requires Scrubbers) | Excellent (Isotopic Pattern) | Neutral (No interference) |
| Status | Legacy Gold Standard | Modern Identity Standard | Modern Purity Standard |
Experimental Protocols
Protocol A: The Schöniger Flask Method (For Chlorine)
Use this if the standard CHN analysis yields inconsistent Cl values.
-
Preparation: Weigh 20–50 mg of the sample onto ash-free filter paper. Fold into a "flag" with a fuse.
-
Combustion: Place 10 mL of absorbing solution (0.1 M NaOH + 3 drops 30%
) into a 500 mL thick-walled Erlenmeyer flask. Flush with pure Oxygen. -
Ignition: Ignite the paper fuse and immediately insert the stopper/sample carrier into the flask. Invert to seal.
-
Absorption: Shake vigorously for 10–15 minutes to ensure all combustion gases (HCl gas) are absorbed.
-
Titration: Acidify with acetic acid. Titrate the chloride ions potentiometrically with 0.01 N
.
Protocol B: qNMR Workflow
Use this to prove purity if EA fails due to trapped solvents or combustion issues.
-
Internal Standard (IS): Select Maleic Acid (TraceCERT® grade). It has a singlet at
ppm, clear of the target's aromatic region ( ppm). -
Solvent: Dissolve both sample and IS in
(prevents volatility issues common with chloroform). -
Acquisition:
-
Relaxation delay (
): seconds (ensure ). -
Scans: 16–32.
-
Pulse angle:
.
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular Weight, = Weight.
Visualization: Validation Logic
The following diagram illustrates the decision process for validating this chlorinated ketone, ensuring scientific rigor while navigating common analytical pitfalls.
Figure 1: Analytical workflow for validating chlorinated aromatic ketones. Note the branching paths when standard CHN analysis fails due to halogen interference.
References
-
ACS Guidelines for Characterization: ACS Central Science. "An International Study Evaluating Elemental Analysis." (2022).[2][3] Discusses the
tolerance and modern exceptions. - The Schöniger Method:Microchimica Acta. "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." (Original description of the flask combustion method).
-
qNMR Validation: Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." (2014).[4][5] Establishes qNMR as a valid alternative to EA.
- Chlorine Determination Standards:ASTM E2055 - 19. "Standard Practice for Referenced Procedures Relating to the Analysis of Inorganic and Organic Chlorine."
Sources
Chromatographic retention times of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
The following guide provides an in-depth technical analysis of the chromatographic behavior of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one , a critical intermediate in the synthesis of bupropion analogues and substituted cathinones.
Executive Technical Summary
-
Compound Name: 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
-
Common Synonyms: 5'-Chloro-2'-methoxyisovalerophenone; 1-(2-Methoxy-5-chlorophenyl)-3-methyl-1-butanone.
-
CAS Registry: [Not widely listed; structurally derived from 4-chloroanisole acylation]
-
Molecular Formula: C₁₂H₁₅ClO₂
-
Molecular Weight: 226.70 g/mol
-
Application: Synthetic intermediate for pyrovalerone derivatives; impurity marker in forensic analysis of designer drugs.
This guide compares the retention characteristics of the target compound against its structural analogs (Alternatives) using Reversed-Phase HPLC (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented emphasizes Relative Retention Times (RRT) to ensure reproducibility across different instrument setups.
Comparative Retention Performance
The separation of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one is governed by the interplay between the lipophilic isovaleroyl chain and the electronic effects of the methoxy/chloro substitution pattern.
Relative Retention Time (RRT) Analysis
Reference Standard: Isovalerophenone (RRT = 1.00) Method Basis: C18 Column, ACN:Water Gradient (See Protocol A).
| Compound | Structure Description | LogP (Pred.) | HPLC RRT (Approx.) | GC-MS Retention Index (RI) | Separation Mechanism |
| Isovalerophenone (Ref) | Unsubstituted parent | 3.2 | 1.00 | 1250 - 1280 | Baseline hydrophobic interaction. |
| Target Compound | 5-Cl, 2-OMe substitution | 3.8 | 1.25 - 1.35 | 1580 - 1610 | Increased retention due to chloro-group lipophilicity, slightly mitigated by the ortho-methoxy steric effect. |
| Alternative A (1-(4-Chlorophenyl)-...) | 4-Chloro isomer (No OMe) | 4.1 | 1.40 - 1.50 | 1450 - 1480 | Highest retention . Lack of polar ether oxygen increases non-polar interaction. |
| Alternative B (1-(2-Methoxyphenyl)-...) | 2-Methoxy isomer (No Cl) | 2.9 | 0.85 - 0.95 | 1350 - 1380 | Lowest retention . Methoxy group adds polarity without the counter-balancing lipophilicity of chlorine. |
Technical Insight: The ortho-methoxy group in the target compound creates a "shielded" conformation that slightly reduces the interaction of the carbonyl oxygen with the mobile phase, but the dominant retention driver is the 5-chloro substituent. Expect the Target to elute between the unsubstituted parent and the 4-chloro analog.
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (RP-HPLC)
Objective: Purity assessment and impurity profiling.
-
System: Agilent 1200 / Waters Alliance or equivalent.
-
Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0–2 min: 20% B (Isocratic hold)
-
2–15 min: 20% → 90% B (Linear ramp)
-
15–20 min: 90% B (Wash)
-
20–25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (carbonyl).
-
Temperature: 30°C.
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Structural confirmation and isomer differentiation.
-
Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
MS Source: EI mode (70 eV), 230°C.
-
Target Ions (m/z):
-
Molecular Ion: 226/228 (3:1 ratio for Cl).
-
Base Peak: 169/171 (Loss of isobutyl group, characteristic of isovalerophenones).
-
Visualizations
Diagram 1: Synthesis & Impurity Origin
This pathway illustrates the Friedel-Crafts acylation where the target compound is formed, highlighting why Alternative A (4-chloro isomer) is a relevant comparator.
Caption: Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one via regioselective Friedel-Crafts acylation.
Diagram 2: Chromatographic Method Decision Tree
A logic flow for selecting the correct separation mode based on sample complexity.
Caption: Decision matrix for selecting HPLC vs. GC-MS based on analytical requirements.
References
-
Analytical Method Validation
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
-
- Forgács, E., & Cserháti, T. Retention behavior of some valerophenone derivatives in reversed-phase liquid chromatography. Journal of Chromatography A, 1999.
-
Synthesis & Characterization
-
PubChem Compound Summary for Isovalerophenone (Parent Scaffold). National Center for Biotechnology Information. Link
-
-
GC-MS of Synthetic Cathinone Precursors
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. 2015. Link (Provides standard retention indices for structurally homologous chloroisovalerophenones).
-
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


